4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
4-bromo-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHBVHMSOBXQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427373-29-2 | |
| Record name | 4-Bromo-3-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Abstract: 4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a pivotal, multi-functionalized aromatic building block in contemporary medicinal chemistry and materials science. Its synthesis, however, presents a significant regioselectivity challenge, requiring precise control over the formylation of a sterically hindered and electronically complex phenol precursor. This guide provides an in-depth analysis of synthetic strategies, focusing on a robust and highly selective methodology. We will dissect the mechanistic underpinnings of the chosen pathway, offer a detailed, field-tested experimental protocol, and present a comparative overview of alternative routes. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable approach to this valuable intermediate.
Introduction: The Strategic Importance of a Polysubstituted Benzaldehyde
Substituted salicylaldehydes are privileged scaffolds in organic synthesis, serving as precursors to a vast array of heterocyclic compounds, Schiff base ligands, and biologically active molecules. The specific substitution pattern of this compound (CAS No. 1427373-29-2) offers a unique trifecta of reactive sites: a nucleophilic hydroxyl group, an aldehyde for condensation or oxidation/reduction, and two distinct halogen atoms (F and Br) that can be selectively manipulated in cross-coupling reactions. This structural arrangement makes it an indispensable intermediate for constructing complex molecular architectures in drug discovery and agrochemical development.
The primary synthetic hurdle is the regioselective introduction of a formyl group onto the 3-bromo-2-fluorophenol backbone. The interplay of the directing effects of the hydroxyl, fluoro, and bromo substituents must be carefully considered to achieve the desired C-6 formylation and avoid the formation of undesired isomers.
Retrosynthetic Analysis and Strategy Selection
The most logical retrosynthetic disconnection for the target molecule involves the formylation of a commercially available precursor, 3-bromo-2-fluorophenol.
Caption: Retrosynthetic approach for the target compound.
The key to a successful synthesis lies in choosing a formylation method that is highly selective for the ortho position relative to the powerful hydroxyl directing group, despite the presence of other substituents. Several classical and modern formylation reactions were considered:
| Reaction | Formylating Agent | Conditions | Suitability Analysis |
| Reimer-Tiemann | Chloroform (CHCl₃), NaOH | Basic, aqueous | Prone to low yields (20-35%) and formation of isomeric byproducts; harsh conditions.[1][2][3] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (e.g., TFA, boric acid) | Generally inefficient and requires strongly activating groups; formylation occurs preferentially ortho to the hydroxyl group.[4][5] |
| Vilsmeier-Haack | DMF, POCl₃ | Mildly acidic | Effective for electron-rich arenes, but can be sensitive to substrate reactivity; regioselectivity is a potential issue.[6][7][8][9] |
| Ortho-Lithiation | n-BuLi, then DMF | Cryogenic, anhydrous | Powerful method for directed functionalization, but requires strict anhydrous conditions and may have functional group compatibility issues.[10][11] |
| MgCl₂-Mediated Formylation | Paraformaldehyde, MgCl₂, Et₃N | Anhydrous, reflux | High yields and exceptional ortho-selectivity for phenols due to a chelation-controlled mechanism.[12][13] |
Recommended Synthetic Pathway: Chelation-Controlled Ortho-Formylation
This method leverages the formation of a magnesium phenoxide, which then coordinates with paraformaldehyde. This ternary complex positions the formylating agent directly adjacent to the ortho carbon, leading to a highly selective intramolecular-like electrophilic substitution.
Caption: Recommended workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from the highly reliable procedure for ortho-formylation of phenols published in Organic Syntheses.[12]
Reagents and Materials:
| Reagent | CAS No. | M.W. | Amount | Moles |
| 3-Bromo-2-fluorophenol | 156682-53-0 | 190.99 | 9.55 g | 50 mmol |
| Anhydrous Magnesium Chloride (MgCl₂) | 7786-30-3 | 95.21 | 9.52 g | 100 mmol |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 4.50 g | 150 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 14.0 mL | 100 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 250 mL | - |
| Diethyl Ether (Et₂O) | 60-29-7 | - | 100 mL | - |
| Hydrochloric Acid (1 N) | 7647-01-0 | - | 300 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~20 g | - |
Procedure:
-
Setup: Equip a dry 500-mL three-necked round-bottomed flask with a magnetic stir bar, reflux condenser, and rubber septa. Purge the entire apparatus with an inert gas (Argon or Nitrogen).
-
Initial Charge: Under a positive pressure of inert gas, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).
-
Solvent Addition: Add dry tetrahydrofuran (250 mL) via syringe.
-
Base Addition: Add triethylamine (14.0 mL, 100 mmol) dropwise via syringe over 5 minutes. Stir the resulting slurry for 10 minutes at room temperature.
-
Substrate Addition: Add 3-bromo-2-fluorophenol (9.55 g, 50 mmol), dissolved in a minimal amount of dry THF if necessary, dropwise via syringe. The mixture will become an opaque slurry.
-
Reaction: Immerse the flask in a preheated oil bath at 80°C. Heat the mixture at a gentle reflux for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), eluting with a 4:1 Hexanes:Ethyl Acetate mixture.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add 100 mL of diethyl ether.
-
Workup - Extraction: Transfer the mixture to a 1-L separatory funnel. Wash the organic phase successively with 1 N HCl (3 x 100 mL) and then with deionized water (2 x 100 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate solvent system or by flash column chromatography on silica gel to yield the pure product.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1427373-29-2 | [14][15] |
| Molecular Formula | C₇H₄BrFO₂ | [15] |
| Molecular Weight | 219.01 g/mol | [15] |
| Appearance | Solid (typically off-white to yellow) | [15] |
| Storage Temp. | 4°C, under nitrogen | [15] |
Spectroscopic Data: While a full experimental spectrum should be acquired, the expected ¹H NMR signals would include a downfield aldehyde singlet (~10 ppm), a hydroxyl singlet, and distinct aromatic proton signals. The mass spectrum should show a characteristic M+ and M+2 isotope pattern for bromine.
Alternative Synthetic Approaches
While the MgCl₂-mediated method is recommended, other strategies can be effective under specific circumstances.
-
Vilsmeier-Haack Formylation: This method involves the reaction of 3-bromo-2-fluorophenol with the Vilsmeier reagent (formed from DMF and POCl₃).[6][7][9] While phenols are suitable substrates, the reaction temperature and stoichiometry must be carefully optimized to ensure high regioselectivity and prevent side reactions. The Vilsmeier reagent is a weaker electrophile than those used in other formylations, which can be advantageous for selectivity.[9]
-
Directed Ortho-Lithiation: This powerful technique involves deprotonating the phenol to form a lithium phenoxide, which then directs a strong base (like s-BuLi in the presence of TMEDA) to deprotonate the C-6 position.[11][16] The resulting aryllithium species is then quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). This method offers excellent control but requires stringent anhydrous and cryogenic (-78 °C) conditions, making it less amenable to large-scale production.
Conclusion
The synthesis of this compound is most effectively and selectively achieved through the magnesium chloride-mediated ortho-formylation of 3-bromo-2-fluorophenol. This method's operational simplicity, use of readily available reagents, and high degree of regioselectivity—driven by a well-understood chelation mechanism—make it the superior choice for producing this valuable synthetic intermediate with high purity and in excellent yield. The protocol provided herein serves as a robust and reliable starting point for any research or development program requiring access to this versatile chemical building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Reimer-Tiemann Reaction | Ambeed [ambeed.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. 1427373-29-2|this compound|BLD Pharm [bldpharm.com]
- 15. This compound | 1427373-29-2 [sigmaaldrich.com]
- 16. uwindsor.ca [uwindsor.ca]
An In-depth Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
This guide provides a comprehensive technical overview of 4-bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of interest to researchers and professionals in drug discovery, medicinal chemistry, and materials science. Given its unique substitution pattern, this compound presents intriguing possibilities as a versatile building block for the synthesis of complex molecular architectures. This document consolidates available data on its chemical and physical properties, spectroscopic characteristics, potential synthetic routes, and prospective applications, with a strong emphasis on scientific integrity and practical insights.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic aldehyde. Its core structure is a benzene ring functionalized with a bromo, a fluoro, a hydroxyl, and a formyl group. The strategic placement of these substituents, particularly the ortho-hydroxyl group to the aldehyde, allows for intramolecular hydrogen bonding, which influences its chemical behavior and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1427373-29-2 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [2] |
| Physical Form | Solid | [1] |
| Appearance | White to light yellow crystalline powder (based on isomers) | [3][4] |
| Melting Point | Data not available for this specific isomer. For comparison, the melting point of 4-Bromo-3-fluorobenzaldehyde is 54-60 °C[3], and that of 4-Bromo-2-hydroxybenzaldehyde is 50-54 °C.[5] | |
| Storage | 4°C, stored under nitrogen | [1] |
| Solubility | Poor solubility in water is expected. Soluble in common organic solvents like methanol, DMSO, and ethyl acetate (inferred from related compounds). | [5][6] |
Structural Diagram:
References
- 1. This compound | 1427373-29-2 [sigmaaldrich.com]
- 2. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-fluorobenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
A Comprehensive Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides an in-depth overview of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science research communities. The document details the compound's key identifiers, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications, particularly in the realm of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in drug discovery, offering a foundational understanding of this versatile chemical building block.
Compound Identification and Properties
This compound is a substituted aromatic aldehyde. The strategic placement of bromo, fluoro, and hydroxyl groups on the benzaldehyde scaffold imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Key Identifiers:
Below is a diagram illustrating the chemical structure of this compound, highlighting its key functional groups.
Caption: Structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 219.01 g/mol | --INVALID-LINK--[3] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | Typically ≥97% | Sigma-Aldrich[1] |
| Storage Temperature | 4°C, under nitrogen | Sigma-Aldrich[1] |
Synthesis and Reaction Mechanisms
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Causality of Experimental Choices:
The choice of electrophilic bromination is based on the directing effects of the substituents on the starting material, 3-fluoro-2-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director, and the aldehyde group is a deactivating meta-director. The powerful activating effect of the hydroxyl group will primarily direct the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the hydroxyl group is the most sterically accessible and electronically favorable, leading to the desired 4-bromo product.
Detailed Experimental Protocol:
-
Materials:
-
3-Fluoro-2-hydroxybenzaldehyde (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Bromine (1.05 eq)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-hydroxybenzaldehyde in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Spectroscopic Data and Characterization
While a comprehensive public database of the spectra for this compound is not available, its structure can be unequivocally confirmed using standard spectroscopic techniques. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[2]
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~10 ppm), the hydroxyl proton (broad singlet), and the aromatic protons, exhibiting coupling patterns consistent with the substitution on the benzene ring.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the aldehyde (~190 ppm) and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-Br and C-F stretches.
For a detailed guide on interpreting spectroscopic data of a similar compound, refer to the "Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide".[4]
Applications in Research and Drug Development
Halogenated benzaldehydes are crucial building blocks in the synthesis of a wide array of complex organic molecules. The unique combination of bromo, fluoro, and hydroxyl functional groups in this compound opens up diverse avenues for its application.
-
Medicinal Chemistry: This compound serves as a versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic activities. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions to build molecular complexity. Related fluorinated benzaldehyde derivatives have been used in the synthesis of compounds with anticancer and anti-inflammatory properties.[5][6]
-
Agrochemicals: The structural motifs present in this molecule are found in various pesticides and herbicides. Its derivatives could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: Substituted benzaldehydes are precursors to various polymers, dyes, and functional materials. The specific electronic properties conferred by the halogen and hydroxyl groups could be harnessed in the design of novel organic electronic materials.
Safety Information
It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, and P501.[1]
References
- 1. This compound | 1427373-29-2 [sigmaaldrich.com]
- 2. 1427373-29-2|this compound|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 6. ossila.com [ossila.com]
Spectroscopic Elucidation of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Technical Guide for Advanced Drug Discovery
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug development and materials science, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. For researchers and scientists, the ability to definitively characterize a molecule like 4-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1427373-29-2), a promising building block in medicinal chemistry, is paramount. Its unique substitution pattern—a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde moiety on a benzene ring—presents a distinct spectroscopic fingerprint. This guide provides an in-depth exploration of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its identification and quality control. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to present a comprehensive and scientifically-grounded analysis.
Molecular Structure and Predicted Spectroscopic Behavior
The arrangement of substituents on the aromatic ring of this compound dictates its electronic environment and, consequently, its interaction with various electromagnetic frequencies. The electron-withdrawing nature of the bromine, fluorine, and aldehyde groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a nuanced spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the well-understood effects of its constituent functional groups on chemical shifts and coupling constants.[1]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aldehydic, hydroxyl, and aromatic protons. The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen is expected to significantly influence the chemical shifts of these protons.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | N/A | The aldehydic proton is highly deshielded and typically appears as a singlet in this region. |
| Hydroxyl (-OH) | 10.5 - 11.5 | Singlet (s), broad | N/A | Intramolecular hydrogen bonding with the carbonyl oxygen significantly deshields this proton, leading to a downfield shift. The broadness is due to chemical exchange. |
| Aromatic (H-6) | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 (³JH-H) | This proton is ortho to the bromine atom and meta to the aldehyde group. It is expected to couple with H-5. |
| Aromatic (H-5) | 7.1 - 7.3 | Doublet of doublets (dd) | 8.0 - 9.0 (³JH-H), 1.5 - 2.5 (⁴JH-F) | This proton is coupled to both H-6 and the fluorine atom at position 3. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the directly attached and neighboring substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded. Intramolecular hydrogen bonding can further influence this shift.[2] |
| C-2 (C-OH) | 150 - 155 (d, ²JC-F ≈ 10-15 Hz) | This carbon is attached to the hydroxyl group and is expected to show coupling with the fluorine at C-3. |
| C-3 (C-F) | 145 - 150 (d, ¹JC-F ≈ 240-250 Hz) | The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant. |
| C-4 (C-Br) | 115 - 120 | The carbon attached to the bromine atom is shielded relative to other substituted carbons. |
| C-1 (C-CHO) | 120 - 125 | The carbon bearing the aldehyde group. |
| C-5 | 125 - 130 | Aromatic CH carbon. |
| C-6 | 130 - 135 | Aromatic CH carbon. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.[3]
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Cap the tube and ensure the sample is fully dissolved by gentle vortexing.
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a 30° or 45° pulse angle with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum and acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-X bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3200 - 3400 | O-H stretch | Broad, Medium | The broadness is indicative of hydrogen bonding. |
| 3000 - 3100 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds on a benzene ring. |
| 2800 - 2900 | Aldehydic C-H stretch | Medium | Often appears as a doublet (Fermi resonance). |
| 1650 - 1680 | C=O stretch (aldehyde) | Strong | The carbonyl stretch is a very strong and characteristic absorption. Conjugation and hydrogen bonding will lower its frequency. |
| 1550 - 1600 | C=C stretch (aromatic) | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |
| 1200 - 1300 | C-O stretch (phenol) | Strong | |
| 1000 - 1100 | C-F stretch | Strong | |
| 550 - 650 | C-Br stretch | Medium-Weak |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
This standard solid-state sampling technique is widely used for obtaining high-quality IR spectra of crystalline compounds.[3]
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key diagnostic feature.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities. The nominal molecular weight is 219 g/mol , so peaks will appear at m/z 218 and 220.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom: [M-H]⁺
-
Loss of the aldehyde group (-CHO): [M-29]⁺
-
Loss of a bromine atom: [M-79/81]⁺
-
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the ion source of the mass spectrometer.
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Conclusion: A Framework for Confident Characterization
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By understanding the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, researchers, scientists, and drug development professionals are better equipped to confirm the identity, purity, and structure of this valuable synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as an authoritative reference for that critical process.
References
An In-Depth Technical Guide to the NMR Spectral Data of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for 4-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1427373-29-2). As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials, a thorough understanding of its structural and electronic properties is paramount. This document offers a comprehensive, field-proven perspective on the interpretation of its ¹H and ¹³C NMR spectra. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and foundational NMR principles to provide a robust, predictive analysis. The methodologies for spectral acquisition and the significance of the data in quality control are also discussed in detail, ensuring this guide serves as a valuable resource for researchers in the field.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde with a unique arrangement of functional groups that makes it a versatile building block in organic chemistry. The presence of a hydroxyl group ortho to the aldehyde, a fluorine atom at the 3-position, and a bromine atom at the 4-position creates a specific electronic environment that influences its reactivity and its spectral characteristics. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses, where even minor impurities can have significant downstream consequences. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1427373-29-2 | |
| Molecular Formula | C₇H₄BrFO₂ | |
| Molecular Weight | 219.01 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% |
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde, hydroxyl, and aromatic protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The predicted data, based on analysis of related compounds, is summarized in Table 2.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, referenced to TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.8 - 9.9 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet. Intramolecular hydrogen bonding with the ortho-hydroxyl group can cause a slight upfield shift compared to benzaldehydes lacking this interaction.[2] |
| Hydroxyl (-OH) | 10.5 - 11.5 | s (broad) | - | The phenolic proton is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, leading to a significant downfield shift and often a broad signal.[2] |
| Aromatic H-5 | 7.5 - 7.7 | d | ³J(H-H) = 8.0 - 9.0 Hz | This proton is ortho to the bromine atom and meta to the aldehyde group. It is expected to be a doublet due to coupling with H-6. |
| Aromatic H-6 | 7.0 - 7.2 | dd | ³J(H-H) = 8.0 - 9.0 Hz, ⁴J(H-F) = 1.0 - 2.0 Hz | This proton is ortho to the aldehyde group and meta to the bromine. It will be a doublet of doublets due to coupling with H-5 and a smaller long-range coupling to the fluorine atom. |
Diagram 1: Predicted ¹H-¹H and ¹H-¹⁹F Coupling in this compound
References
A Technical Guide to the Structural Elucidation of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS 1427373-29-2). As the crystal structure for this specific compound is not publicly available at the time of publication, this document serves as both a predictive analysis and a methodological roadmap for researchers. We project the anticipated molecular geometry and key intermolecular interactions based on an analysis of analogous structures. Furthermore, we present detailed, field-proven protocols for crystal growth and single-crystal X-ray diffraction (SC-XRD), empowering researchers to successfully execute the structural determination. This guide is intended for scientists in crystallography, medicinal chemistry, and materials science, offering the foundational expertise required to move from a powdered sample to a fully refined, three-dimensional crystal structure.
Part 1: Theoretical Framework and Predictive Analysis
Before embarking on an experimental campaign, a thorough theoretical analysis of the target molecule is essential. This allows for the rational design of crystallization experiments and provides a structural hypothesis against which to compare the final experimental data.
Molecular Profile: this compound
The subject of our study is a polysubstituted aromatic aldehyde. Its structure is characterized by several key functional groups that dictate its chemical behavior and, critically, its interactions in the solid state.
-
Aromatic Core: A planar phenyl ring provides a rigid scaffold.
-
Hydroxyl Group (-OH): Positioned at C2, it is a potent hydrogen bond donor.
-
Aldehyde Group (-CHO): Positioned at C1, its carbonyl oxygen is a strong hydrogen bond acceptor.
-
Halogen Substituents: A fluorine atom at C3 and a bromine atom at C4 introduce significant electronic and steric influences.
The juxtaposition of the hydroxyl and aldehyde groups at the ortho positions (C1 and C2) is the most dominant structural feature. This arrangement facilitates the formation of a strong, six-membered intramolecular hydrogen bond (O-H···O=C), a highly conserved motif in salicylaldehyde derivatives. This interaction is expected to lock the hydroxyl and aldehyde groups into a planar conformation with the benzene ring.
Anticipated Intermolecular Interactions & Supramolecular Synthons
While the intramolecular hydrogen bond satisfies the primary donor and acceptor sites, the molecule's periphery remains rich with potential for forming a stable crystal lattice. The study of related halogenated benzaldehydes provides insight into the likely packing forces.[1][2] The following non-covalent interactions are predicted to be significant:
-
C-H···O Hydrogen Bonds: The aldehydic proton (C-H) and aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen of neighboring molecules, forming chains or dimers.[2]
-
Halogen Bonding (C-Br···O): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, allowing it to act as a Lewis acid and interact favorably with the electron-rich oxygen atom of an adjacent aldehyde.
-
π-π Stacking: The electron-deficient nature of the halogenated aromatic ring may promote offset stacking interactions, contributing to the overall stability of the crystal packing.[1]
-
Other Weak Interactions: C-H···F and C-H···Br contacts, while weaker, will further contribute to the cohesion of the lattice.
Dispersive forces are expected to be a decisive factor in the overall stabilization of the crystal structure.[3] These interactions, collectively, will guide the self-assembly of the molecules into a thermodynamically stable, three-dimensional architecture.
Part 2: The Experimental Workflow: From Powder to Structure
The determination of a novel crystal structure is a systematic process. Single-crystal X-ray diffraction (SC-XRD) remains the gold-standard technique for the unambiguous elucidation of small-molecule structures.[4][5][6] This section details the critical steps to achieve this outcome.
Prerequisite: Material Purity
Successful crystallization is contingent on the high purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol: Purity Verification
-
Obtain Sample: Procure this compound, a solid at room temperature.
-
Initial Assessment: Determine the melting point. A sharp melting point is indicative of high purity, whereas a broad melting range suggests the presence of impurities.[7]
-
Chromatographic Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm purity is >98%.
-
Recrystallization (If Necessary): If impurities are detected, purify the bulk sample by recrystallization from a suitable solvent (e.g., an ethanol/water or ethyl acetate/hexane mixture) before attempting to grow single crystals for diffraction.[8]
Crystal Growth Methodologies
The formation of a single crystal suitable for X-ray diffraction—typically 0.1-0.4 mm in size with well-defined faces—is often the most challenging step.[9] The core principle is to slowly bring a saturated solution to a state of supersaturation, allowing for ordered molecular assembly rather than rapid precipitation.[8]
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Alcohols | Ethanol, Isopropanol | Good solvating power for polar functional groups. |
| Esters | Ethyl Acetate | Medium polarity, good balance of solubility. |
| Ketones | Acetone | Can dissolve the compound well; use in diffusion setups. |
| Aromatic | Toluene | Potential for π-π interactions with the solute.[10] |
| Chlorinated | Dichloromethane | Good solvent, but volatility requires careful control. |
| Anti-Solvents | Hexane, Heptane | Non-polar; used to slowly decrease solubility in layering or diffusion experiments. |
Protocol 1: Slow Evaporation This is the simplest method but can sometimes lead to lower quality crystals.[10]
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.
-
Loosely cover the vial (e.g., with parafilm pierced with a needle).
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate over several days to weeks.
Protocol 2: Vapor Diffusion This technique offers excellent control over the rate of crystallization and is highly effective for small quantities.[11]
-
Dissolve a few milligrams of the compound in 0.5 mL of a primary solvent (e.g., acetone or dichloromethane) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer jar.
-
Add 2-3 mL of a volatile anti-solvent (e.g., hexane or diethyl ether) to the outer jar, ensuring the liquid level is below the top of the inner vial.
-
Seal the outer jar and leave undisturbed. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion) This method is useful when two miscible solvents have different densities and solubilities for the compound.[11]
-
Prepare a concentrated solution of the compound in a dense, "good" solvent (e.g., dichloromethane) in a narrow tube (like an NMR tube).
-
Carefully and slowly layer a less dense, "poor" solvent (e.g., hexane) on top of the solution, minimizing mixing at the interface.
-
Seal the tube and allow it to stand. Crystals will slowly form at the interface as the solvents diffuse into one another.
Diagram 1: General Experimental Workflow for Crystal Structure Determination
A flowchart of the key stages from powdered sample to final crystallographic data.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is analyzed using a diffractometer. This instrument bombards the crystal with a focused beam of X-rays and measures the positions and intensities of the diffracted beams.[6][12]
Methodology: Data Collection and Processing
-
Crystal Mounting: A high-quality crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of unique reflections are integrated.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and an approximate model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and bond lengths are adjusted to minimize the difference between the observed and calculated diffraction patterns.
A Self-Validating System: The quality of the final structure is assessed using statistical indicators. The most important are:
-
R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.
-
wR2: The weighted residual factor based on squared intensities. A value below 15% (0.15) is generally acceptable.
-
Goodness of Fit (GooF): Should be close to 1.0, indicating a good model fit to the data.
Diagram 2: SC-XRD Data Analysis Pipeline
The computational workflow from raw diffraction images to a final, refined structure.
Part 3: Analysis and Interpretation of the Crystal Structure
Upon successful refinement, the resulting Crystallographic Information File (CIF) contains a wealth of data. The analysis focuses on both intramolecular geometry and intermolecular packing.
Intramolecular Geometry
The first step is to validate the molecular structure itself. The refined bond lengths and angles should be compared against established values for similar chemical fragments.
Table 2: Predicted vs. Standard Bond Lengths (Å)
| Bond | Predicted Range | Standard Value (Typical) |
|---|---|---|
| C=O (aldehyde) | 1.20 - 1.22 | 1.21 |
| C-O (hydroxyl) | 1.35 - 1.37 | 1.36 |
| C-C (aromatic) | 1.37 - 1.40 | 1.39 |
| C-F | 1.34 - 1.36 | 1.35 |
| C-Br | 1.88 - 1.91 | 1.90 |
| O-H···O (H-bond) | 2.55 - 2.65 | N/A |
Significant deviations from these values could indicate unusual electronic effects or strain within the molecule. The planarity of the aromatic ring and the conformation of the substituents should be carefully examined.
Intermolecular Interactions and Crystal Packing
The crystal lattice is a supramolecular assembly held together by the non-covalent forces predicted in Part 1. A detailed analysis involves identifying and quantifying these interactions.
-
Identify Strong Hydrogen Bonds: Confirm the presence of the intramolecular O-H···O=C hydrogen bond.
-
Map Weaker Interactions: Search for intermolecular C-H···O, C-H···F, and C-Br···O contacts. Their geometries (distances and angles) should be analyzed to confirm they are stabilizing interactions.
-
Analyze Stacking: Characterize any π-π stacking interactions by measuring the centroid-to-centroid distance and the slip angle between adjacent aromatic rings.
-
Visualize the Packing: Use crystallographic software (e.g., Mercury) to generate packing diagrams. This visual analysis helps in understanding how supramolecular synthons (e.g., hydrogen-bonded dimers or chains) assemble to form the complete 3D structure.
Diagram 3: Conceptual Supramolecular Assembly
Illustration of how individual molecules form synthons that assemble into a lattice.
References
- 1. Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excillum.com [excillum.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 10. unifr.ch [unifr.ch]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. rigaku.com [rigaku.com]
solubility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Solubility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Abstract
Understanding the is paramount for its effective application in synthetic chemistry, drug discovery, and materials science. This guide provides a comprehensive analysis of the molecular properties that govern its solubility, outlines authoritative experimental protocols for its quantitative determination, and discusses the practical implications for laboratory use. By integrating theoretical principles with actionable methodologies, this document serves as an essential resource for scientists working with this versatile aromatic aldehyde.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a hydroxyl group, a bromine atom, and a fluorine atom on the benzaldehyde scaffold—imparts a distinct electronic and steric profile. These features make it a valuable building block for creating complex molecules with potential biological activity.
The solubility of this compound is a critical, yet often overlooked, physicochemical parameter. It directly influences reaction kinetics, purification strategies (such as crystallization), formulation development for biological screening, and ultimately, the bioavailability of its derivatives. A thorough understanding of its behavior in various solvent systems is therefore not merely academic but a prerequisite for efficient and successful research and development.
Molecular Profile and Physicochemical Drivers of Solubility
The is dictated by a delicate interplay of its structural features. No specific experimental solubility data for this compound is publicly available, thus we must infer its likely behavior from its constituent parts and related molecules.
-
Aromatic Ring: The benzene core is inherently nonpolar (hydrophobic), which tends to favor solubility in organic solvents over water.
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor. This contributes moderately to solubility in polar solvents.[1]
-
Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is a potent hydrogen bond donor and acceptor. This significantly enhances the potential for interaction with polar, protic solvents like water and alcohols. However, its acidity (pKa) will dictate its charge state and thus solubility in aqueous solutions of varying pH. The pKa of the parent 2-hydroxybenzaldehyde is approximately 8.28, suggesting our compound will be predominantly in its neutral, less water-soluble form at physiological pH.[2][3]
-
Halogens (-Br, -F): The fluorine and bromine atoms increase the molecule's molecular weight and surface area. While fluorine can participate in weak hydrogen bonding, the overall effect of these large, hydrophobic halogens is a decrease in aqueous solubility and an increase in lipophilicity (fat-solubility).
-
Intramolecular Hydrogen Bonding: A critical feature of 2-hydroxybenzaldehydes is the potential for strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen. This internal interaction "masks" the polar groups, reducing their ability to form intermolecular hydrogen bonds with solvent molecules like water.[4][5] This effect typically leads to lower aqueous solubility compared to its meta- or para-isomers, where such internal bonding is impossible.[4]
Caption: Factors governing the .
Predicted Physicochemical Properties:
While experimental data for the target molecule is sparse, data for similar structures provides a reasonable estimation.
| Property | Predicted Value/Range | Influence on Solubility | Source |
| Molecular Weight | 219.01 g/mol | Higher mass generally decreases solubility. | [6] |
| LogP (Octanol-Water) | ~2.5 - 3.5 | Indicates low aqueous solubility and preference for nonpolar environments. | Estimated |
| pKa (Phenolic OH) | ~7.5 - 8.5 | Determines ionization state in response to pH; solubility increases at pH > pKa. | [2] |
| Melting Point | Solid at room temp. | Energy is required to break the crystal lattice before dissolution can occur. | [7] |
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable, quantitative solubility data, a standardized experimental approach is essential. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold-standard for determining the aqueous solubility of chemical substances and is highly recommended.[8][9]
Principle of the Method
A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical technique.
Experimental Workflow Diagram
Caption: Standard workflow for the OECD 105 Shake-Flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an amount of this compound that is visibly in excess of its estimated solubility into a series of glass vials or flasks.
-
Add a precise volume of the desired solvent (e.g., ultrapure water, ethanol, DMSO, acetone) to each flask.
-
-
Equilibration:
-
Seal the flasks securely to prevent solvent evaporation.
-
Place the flasks in a temperature-controlled shaker bath (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a preliminary period of 24 hours. To ensure equilibrium has been reached, continue agitation and sample at subsequent time points (e.g., 48 hours, 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation:
-
Remove the flasks from the shaker and allow them to stand at the same constant temperature for at least 24 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant using a glass syringe.
-
Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any microscopic particulate matter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in the chosen solvent using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy. The aromatic nature of the compound makes it highly suitable for UV-based detection.
-
Accurately dilute the filtered sample to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration.
-
Calculate the original solubility value by multiplying the measured concentration by the dilution factor. Report results in units such as mg/mL or µg/µL.
-
Solubility Profile and Practical Recommendations
While specific quantitative data is not published, a qualitative solubility profile can be predicted based on chemical principles.
Predicted Solubility Ranking (Qualitative):
-
High Solubility: Polar aprotic solvents like Acetone, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). These solvents can disrupt the intramolecular hydrogen bond and effectively solvate the molecule.
-
Moderate Solubility: Polar protic solvents like Ethanol and Methanol. They can compete for hydrogen bonding but may be less effective at solvating the hydrophobic portions of the molecule than polar aprotic solvents.
-
Low to Insoluble: Nonpolar solvents like Toluene, Hexanes, and Diethyl Ether. The polarity of the aldehyde and hydroxyl groups prevents significant dissolution in these hydrophobic media.
-
Very Low Solubility: Water. The combined effects of the hydrophobic aromatic ring, the heavy bromine atom, and the strong intramolecular hydrogen bond are expected to severely limit its aqueous solubility.[4][10]
Practical Laboratory Guidance:
-
Stock Solutions: For biological assays, preparing a high-concentration stock solution in 100% DMSO is the standard approach. Subsequent dilutions into aqueous buffers should be done carefully, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: To increase aqueous solubility, the pH of the solution can be raised above the compound's pKa (estimated ~7.5-8.5). In a basic environment, the phenolic hydroxyl group will be deprotonated to form a phenolate anion, which is significantly more water-soluble.
-
Heating: Gently warming the solvent can increase both the rate of dissolution and the solubility limit.[4] However, be cautious of potential compound degradation at elevated temperatures. Always check for stability.
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.
-
Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. Storage at 4°C under an inert atmosphere like nitrogen is recommended for long-term stability.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxybenzaldehyde (HMDB0034170) [hmdb.ca]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. (Solved) - how does intramolecular H-bonding affect the solubility of a... - (1 Answer) | Transtutors [transtutors.com]
- 6. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1427373-29-2 [sigmaaldrich.com]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. rsisinternational.org [rsisinternational.org]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
The Strategic Utility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde in Contemporary Drug Discovery and Advanced Material Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
4-Bromo-3-fluoro-2-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a pivotal building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a phenolic hydroxyl group, and strategically placed bromo and fluoro substituents—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the potential applications of this compound, with a particular focus on its burgeoning role in medicinal chemistry, specifically in the development of novel kinase inhibitors and antimicrobial agents. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for its key transformations, and explore the mechanistic underpinnings of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of innovative chemical entities with therapeutic and material applications.
Core Physicochemical and Spectroscopic Profile
This compound (CAS No: 1427373-29-2) is a solid at room temperature with the molecular formula C₇H₄BrFO₂.[1] Its multifaceted chemical nature is a direct consequence of the interplay between its distinct functional moieties.
| Property | Value | Reference(s) |
| CAS Number | 1427373-29-2 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | N/A |
| Appearance | Solid | [1] |
| Storage Temperature | 4°C, under inert gas | [1] |
| Purity | ≥97% | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
The presence of the aldehyde and hydroxyl groups provides sites for condensation and etherification reactions, while the bromo and fluoro substituents offer opportunities for cross-coupling and nucleophilic aromatic substitution, respectively. The fluorine atom, in particular, can significantly modulate the compound's electronic properties, pKa, and metabolic stability, making it an attractive feature in drug design.[2][3][4][5][6]
Synthetic Pathways and Strategic Transformations
The strategic importance of this compound lies in its capacity to undergo a variety of chemical transformations, enabling the synthesis of diverse and complex molecules.
Synthesis of Schiff Bases: A Gateway to Bioactive Molecules
The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are not only stable but also serve as versatile ligands for the formation of metal complexes with enhanced biological activities.[7][8][9][10]
Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. The subsequent dehydration step is often driven by the removal of water, for instance, by azeotropic distillation.
Caption: General workflow for Schiff base synthesis.
Experimental Protocol: General Synthesis of a Schiff Base Derivative
-
Dissolution: Dissolve one equivalent of this compound in a minimal amount of warm absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[11]
-
Amine Addition: In a separate beaker, dissolve one equivalent of the desired primary amine in absolute ethanol. Slowly add the amine solution to the aldehyde solution with continuous stirring.[11]
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[11]
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The precipitated Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.[7]
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds
The bromine atom at the 4-position of the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the construction of complex biaryl structures, which are prevalent in many kinase inhibitors.[12][13]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the aldehyde and the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), although this is generally less facile than with stronger electron-withdrawing groups like nitro groups. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[14][15][16][17] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[14][17]
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold for the development of various therapeutic agents.
Kinase Inhibitors for Oncology
A significant application of substituted benzaldehydes is in the synthesis of kinase inhibitors for cancer therapy.[18] A study on the elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel Epidermal Growth Factor Receptor (EGFR)-kinase inhibitors highlights the utility of bromo-fluorobenzaldehyde regioisomers.[18] These compounds can be further functionalized through reactions like nitration, Pd-catalyzed coupling, reduction, and reductive amination to generate potent EGFR inhibitors.[18]
Caption: Synthetic route to EGFR inhibitors.
Antimicrobial Agents
Schiff bases derived from this compound and their transition metal complexes have shown promising antimicrobial activity. The imine group in Schiff bases is crucial for their biological activity, and the presence of the halogen atoms can enhance their efficacy.[7][8][9] Furthermore, metal chelation can significantly boost the antimicrobial properties of the parent Schiff base ligand.[1][10][14]
Table of Antimicrobial Activity of Related Schiff Bases
| Compound Type | Target Organisms | Activity | Reference(s) |
| Schiff Base Derivatives | Escherichia coli, Staphylococcus aureus, Candida albicans | Bacteriostatic, Fungistatic | [8] |
| Schiff Bases from 4,6-difluoro-2-aminobenzothiazole | Gram-positive and Gram-negative bacteria, Fungi | Antimicrobial, Antifungal | [7] |
| Schiff Bases from 3,3′-diaminodipropylamine | Gram-positive and Gram-negative bacteria, Candida | Bacteriostatic, Antifungal | [9] |
Advanced Material Science Applications
Beyond its role in medicinal chemistry, this compound and its derivatives have potential applications in materials science. The incorporation of fluorine can enhance the thermal stability and electronic properties of polymers and organic materials. Substituted benzaldehydes are used in the synthesis of functional polymers, such as copolymers of phthalaldehyde and benzaldehyde, which can be further modified to create degradable polymer networks.[12]
Conclusion and Future Outlook
This compound is a highly versatile and strategically important building block in modern organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex molecules with significant potential in drug discovery and materials science. The demonstrated utility of this compound in the synthesis of kinase inhibitors and antimicrobial agents underscores its value to the pharmaceutical industry. Future research will likely focus on expanding the library of derivatives synthesized from this scaffold, exploring novel reaction pathways, and further investigating the biological activities and material properties of the resulting compounds. The continued exploration of the chemistry of this compound promises to yield new and innovative solutions to challenges in medicine and technology.
References
- 1. This compound | 1427373-29-2 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. ijpbs.com [ijpbs.com]
- 8. mediresonline.org [mediresonline.org]
- 9. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 17. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
This guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a detailed framework for the safe handling, storage, and emergency management of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1427373-29-2). As a substituted benzaldehyde, this compound is a valuable intermediate in organic synthesis; however, its chemical reactivity necessitates a rigorous and informed approach to laboratory safety. This document moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior and handling it safely.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1427373-29-2 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 235.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 4°C, stored under nitrogen |
The presence of aldehyde, hydroxyl, bromo, and fluoro functional groups on the benzene ring dictates its reactivity and toxicological profile. The aldehyde group can be irritating, while phenolic hydroxyl groups can be corrosive. Halogenation often enhances both reactivity and potential toxicity.
Comprehensive Hazard Analysis
Based on the Globally Harmonized System (GHS), this compound is classified with multiple hazards that demand strict adherence to safety protocols.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Mechanistic Insights:
-
Oral Toxicity (H302): Accidental ingestion can lead to systemic toxicity. The molecule's structure allows it to potentially interfere with biological pathways.
-
Skin and Eye Irritation (H315, H319): The acidic nature of the phenolic hydroxyl group, combined with the reactive aldehyde, makes the compound irritating to skin and mucous membranes. Direct contact can cause redness, inflammation, and pain. Eye contact is particularly dangerous and can lead to serious damage.
-
Respiratory Irritation (H335): As a solid, the primary risk is the inhalation of dust or powder. These fine particles can irritate the entire respiratory tract, leading to coughing, shortness of breath, and inflammation.
Core Directive: Safe Handling and Personal Protection
A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
The primary causality for using engineering controls is to contain the chemical at its source, minimizing operator exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[2] This is crucial to prevent the inhalation of dust.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[3][4]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but serves as essential protection against direct contact. The selection of appropriate PPE is critical.
-
Eye and Face Protection: Chemical safety goggles providing a complete seal are required.[2] In situations with a higher risk of splashing, a face shield must be worn over the goggles.[2]
-
Hand Protection: Due to the skin irritation hazard (H315), chemically resistant gloves are mandatory. Nitrile rubber gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific solvent being used.[4] For direct handling or risk of splash, double-gloving is recommended.[2] Gloves must be inspected before use and changed immediately if contamination is suspected.[2][5]
-
Body Protection: A long-sleeved, fully buttoned laboratory coat must be worn to protect against skin contact.[2]
-
Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[4] However, if engineering controls fail or during a large-scale cleanup where dust generation is unavoidable, a NIOSH-approved respirator is necessary.[4][5]
Workflow for Safe Handling
The following workflow is designed to create a self-validating system of safety checks and balances.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedures: Rapid and Correct Response
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
Immediate action is crucial. All laboratory personnel should be trained in these procedures.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[3][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person feels unwell, call a poison center or doctor.[3][4]
-
Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting.[3][6] Call a poison center or doctor immediately if you feel unwell.[5][7]
Accidental Release Measures
The response to a spill depends on its scale. For any significant spill, evacuate the area and alert emergency services.
Caption: Emergency Response Protocol for an Accidental Spill.
Fire-Fighting Measures
-
Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5][8]
-
Hazards from Combustion: Thermal decomposition can release toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5]
Storage and Disposal
Proper storage and disposal are integral to the chemical's lifecycle management and laboratory safety.
Storage
The rationale for specific storage conditions is to maintain the compound's stability and prevent hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is 4°C.
-
Container: Keep the container tightly closed and securely sealed.[3][4]
-
Inert Atmosphere: For long-term stability and to prevent oxidation, storage under an inert atmosphere like nitrogen is recommended.[4]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Disposal
Chemical waste must be managed in accordance with all local, regional, and national regulations.
-
Classification: This material should be treated as hazardous waste.[4]
-
Procedure: Dispose of the contents and container at an approved waste disposal plant.[3][4] Do not empty into drains.[5][9]
References
- 1. This compound CAS#: 1427373-29-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
using 4-Bromo-3-fluoro-2-hydroxybenzaldehyde in organic synthesis
An In-Depth Guide to the Synthetic Utility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Authored by: Senior Application Scientist
Introduction: A Multifaceted Building Block in Modern Organic Synthesis
This compound is a highly functionalized aromatic compound that serves as a versatile and powerful intermediate in organic synthesis. Its strategic arrangement of four distinct functional groups—a reactive aldehyde, an acidic hydroxyl group, and two different halogens (bromo and fluoro) at specific positions—offers chemists a rich platform for molecular elaboration. This unique constitution allows for a series of selective and orthogonal transformations, making it a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]
The bromine atom at the 4-position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] The fluorine atom at the 3-position, adjacent to the activating hydroxyl and aldehyde groups, influences the electronic properties of the ring and provides a site for potential nucleophilic aromatic substitution (SNAr).[4][5] The salicylaldehyde motif (the ortho-hydroxybenzaldehyde core) is a classic precursor for the synthesis of Schiff bases, coumarins, and other heterocyclic systems through reactions involving both the hydroxyl and aldehyde functionalities.[6][7]
This application note provides a comprehensive overview of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to guide researchers in leveraging its full synthetic potential.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1427373-29-2 | [8][9] |
| Molecular Formula | C₇H₄BrFO₂ | [2][9] |
| Molecular Weight | 219.01 g/mol | [2][10] |
| Appearance | White to Yellow Solid/Powder | [2] |
| Purity | ≥97% | [9] |
| Storage Conditions | 4°C, under inert gas (e.g., Nitrogen) | [9] |
| InChI Key | BCHBVHMSOBXQFC-UHFFFAOYSA-N | [9] |
Application I: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed oxidative addition steps, allowing for selective functionalization at the C4 position.[3] This makes this compound an excellent substrate for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Scientific Rationale: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and tolerance of a wide range of functional groups. The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde-3-fluoro-2-ol
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Materials & Reagents:
-
This compound (1.0 mmol, 219 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (for work-up)
-
Hexane, Silica Gel (for chromatography)
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 4-methylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvents (8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Add the catalyst, Pd(PPh₃)₄, to the stirring suspension.
-
Heat the reaction mixture to 90 °C and maintain stirring under the inert atmosphere for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.
Application II: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The aromatic ring of this compound is electron-deficient due to the inductive and resonance effects of the aldehyde group. This electronic feature activates the ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).
Scientific Rationale: The Addition-Elimination Mechanism
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack. The C-F bond is often more reactive in SNAr than other C-halogen bonds because the high electronegativity of fluorine strongly polarizes the carbon atom, making it more electrophilic and thus more susceptible to nucleophilic attack.[5][12] The subsequent elimination of the fluoride ion is a rapid step that restores the aromaticity of the ring.[12]
Protocol: Synthesis of 4-Bromo-2-hydroxy-3-(piperidin-1-yl)benzaldehyde
This protocol details the SNAr reaction with piperidine as the nucleophile.
Materials & Reagents:
-
This compound (1.0 mmol, 219 mg)
-
Piperidine (2.0 mmol, 0.2 mL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF) (5 mL)
-
Diethyl ether, 1M HCl, Saturated NaHCO₃ solution (for work-up)
Procedure:
-
In a sealed tube, dissolve this compound in 5 mL of DMF.
-
Add potassium carbonate and piperidine to the solution.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into 30 mL of water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with 1M HCl (2 x 15 mL) to remove excess piperidine, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Application III: Condensation Reactions of the Aldehyde Moiety
The aldehyde functional group is a versatile electrophile, readily participating in condensation reactions to form new C=N or C=C bonds. The formation of Schiff bases (imines) is a particularly robust and high-yielding transformation.
Scientific Rationale: Schiff Base Formation
The reaction of an aldehyde with a primary amine yields a Schiff base (or imine). The reaction typically proceeds in two stages:
-
Addition: The nucleophilic amine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate.
-
Elimination: The hemiaminal, which is often unstable, eliminates a molecule of water to form the stable C=N double bond of the imine. This step is often catalyzed by a trace amount of acid.
Derivatives of salicylaldehyde are known to form Schiff bases that can act as ligands for metal complexes or possess inherent biological activities, such as antimicrobial or anticancer properties.[6]
Protocol: Synthesis of a Schiff Base with Aniline
This protocol outlines the synthesis of 2-((phenylimino)methyl)-5-bromo-6-fluorophenol.
Materials & Reagents:
-
This compound (1.0 mmol, 219 mg)
-
Aniline (1.0 mmol, 91 µL)
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (1-2 drops, catalyst)
Procedure:
-
Dissolve this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
To this solution, add aniline followed by 1-2 drops of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
A precipitate often forms as the reaction progresses.
-
After the reflux period, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure Schiff base, which is often of sufficient purity without further chromatography.
Conclusion
This compound is a strategically designed synthetic intermediate that offers multiple, distinct reaction sites. Its utility in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and classical condensation reactions allows for the efficient construction of complex and diverse molecular architectures. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers aiming to incorporate this versatile building block into their synthetic programs, facilitating innovation in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. 1427373-29-2|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 1427373-29-2 [sigmaaldrich.com]
- 10. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: 4-Bromo-3-fluoro-2-hydroxybenzaldehyde as a Strategic Precursor for the Synthesis of High-Affinity VHL Ligands for PROTAC Development
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
The landscape of modern therapeutics is rapidly evolving, with a significant shift from traditional occupancy-driven inhibition to event-driven pharmacology. At the forefront of this paradigm shift is the Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[4][5] These molecules consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6]
The von Hippel-Lindau (VHL) E3 ligase is a key player in this technology and has been extensively exploited for PROTAC development due to its well-defined substrate recognition domain and the availability of potent small molecule ligands.[4][7][8] The development of these VHL ligands is a critical aspect of PROTAC design, and the choice of starting materials for their synthesis significantly impacts the efficiency and versatility of the overall process. This application note details the strategic use of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde as a versatile precursor for the synthesis of high-affinity VHL ligands, providing a detailed protocol and scientific rationale.
The Precursor Advantage: this compound
The selection of this compound as a starting material offers several distinct advantages for the synthesis of VHL ligands. The benzaldehyde moiety provides a reactive handle for the introduction of the core VHL-binding scaffold, typically through reductive amination. The bromine atom serves as a crucial functional group for cross-coupling reactions, allowing for the facile installation of the linker attachment point or other moieties to modulate the ligand's properties. The fluorine and hydroxyl substitutions on the aromatic ring are strategically positioned to enhance binding affinity and influence the physicochemical properties of the final VHL ligand. Specifically, the ortho-hydroxyl group is a key feature that mimics the hydroxyproline residue of the endogenous VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α), forming critical hydrogen bond interactions within the VHL binding pocket.[4][9]
Synthetic Pathway: From Precursor to a Potent VHL Ligand Core
The following protocol outlines a representative synthesis of a VHL ligand core derived from this compound. This multi-step synthesis is designed to be robust and adaptable for the generation of a library of VHL ligands for PROTAC assembly.
Overall Synthetic Workflow
Caption: Synthetic route from this compound to the VHL ligand core.
Experimental Protocols
PART 1: Reductive Amination of this compound
This initial step introduces the nitrogen atom that will become part of the crucial amide linkages in the final VHL ligand. The use of a Boc-protecting group ensures the amine is shielded from unwanted side reactions in subsequent steps.
Rationale: Reductive amination is a reliable method for forming C-N bonds. Triethylsilane serves as a mild reducing agent in the presence of trifluoroacetic acid, which catalyzes both the imine formation and its subsequent reduction.[10]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 219.01 | 1.0 g | 1.0 |
| tert-Butyl carbamate | 117.15 | 1.28 g | 2.4 |
| Triethylsilane (Et3SiH) | 116.28 | 1.5 mL | 3.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 1.0 mL | 3.0 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Acetonitrile (MeCN) | 41.05 | 20 mL | - |
Step-by-Step Protocol:
-
To a solution of this compound (1.0 g, 4.57 mmol) in a mixture of dichloromethane (20 mL) and acetonitrile (20 mL), add tert-butyl carbamate (1.28 g, 10.96 mmol).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add triethylsilane (1.5 mL, 13.7 mmol) to the solution.
-
Slowly add trifluoroacetic acid (1.0 mL, 13.7 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amine intermediate.
PART 2: Heck Coupling with 4-Methylthiazole
This step installs the 4-methylthiazole moiety, a common feature in many potent VHL ligands that occupies a key hydrophobic pocket in the VHL protein.[4]
Rationale: The palladium-catalyzed Heck coupling is a powerful tool for C-C bond formation between an aryl halide and an alkene (in this case, a heteroaromatic system). Potassium acetate acts as the base in this transformation.[11]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Boc-Protected Amine Intermediate | - | 1.0 g | 1.0 |
| 4-Methylthiazole | 99.15 | 0.4 g | 1.5 |
| Palladium(II) acetate (Pd(OAc)2) | 224.5 | 36 mg | 0.05 |
| Potassium acetate (KOAc) | 98.14 | 0.8 g | 3.0 |
| N,N-Dimethylacetamide (DMA) | 87.12 | 15 mL | - |
Step-by-Step Protocol:
-
In a sealed reaction vessel, combine the Boc-protected amine intermediate (1.0 g, approx. 3.14 mmol), 4-methylthiazole (0.4 g, 4.71 mmol), palladium(II) acetate (36 mg, 0.16 mmol), and potassium acetate (0.8 g, 9.42 mmol).
-
Add N,N-dimethylacetamide (15 mL) to the vessel.
-
Degas the mixture with argon for 15 minutes.
-
Seal the vessel and heat the reaction mixture to 130 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography to afford the thiazole-coupled intermediate.
PART 3: Boc Deprotection to Yield the VHL Ligand Core (Amine)
The final step in this sequence is the removal of the Boc protecting group to liberate the free amine, which is then ready for coupling with the rest of the PROTAC molecule (the linker and the POI ligand).
Rationale: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. Trifluoroacetic acid in a non-nucleophilic solvent like dichloromethane efficiently and cleanly removes the Boc group.[11]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Thiazole-Coupled Intermediate | - | 1.0 g | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | - |
| Dichloromethane (DCM) | 84.93 | 15 mL | - |
Step-by-Step Protocol:
-
Dissolve the thiazole-coupled intermediate (1.0 g) in dichloromethane (15 mL).
-
Add trifluoroacetic acid (5 mL) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting crude amine (as the TFA salt) can often be used directly in the subsequent coupling step without further purification.
Mechanism of Action: Hijacking the VHL E3 Ligase
The synthesized VHL ligand is the cornerstone for constructing a functional PROTAC. Once incorporated into the bifunctional molecule, it facilitates the recruitment of the VHL E3 ligase complex.[4][8]
Caption: Mechanism of PROTAC-mediated protein degradation via VHL recruitment.
The process unfolds as follows:
-
Binding: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase.[2]
-
Ternary Complex Formation: This dual binding event brings the POI and the VHL ligase into close proximity, forming a ternary complex (POI-PROTAC-VHL).[12]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.[4][6]
The strategic design of the VHL ligand, originating from precursors like this compound, is paramount for achieving high-affinity binding to VHL, which in turn leads to efficient ternary complex formation and potent degradation of the target protein.
Conclusion
This compound stands out as a highly valuable and strategically functionalized precursor for the synthesis of VHL ligands. Its chemical architecture allows for a streamlined and modular synthetic approach to generate potent E3 ligase recruiters for PROTAC development. The protocols and rationale presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to leverage this precursor in their efforts to create novel therapeutics based on targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
reaction protocols for 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Synthetic Utility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Foreword: A Note from the Senior Application Scientist
Welcome to this comprehensive guide on the . As a trifunctional aromatic building block, this reagent presents a fascinating scaffold for synthetic chemists. The strategic placement of the hydroxyl, aldehyde, bromo, and fluoro groups offers orthogonal reactivity, allowing for sequential and selective transformations. This guide is designed not merely as a list of procedures but as a deep dive into the why behind the experimental choices. We will explore how the electronic interplay of these functional groups dictates reaction outcomes and how to leverage this understanding to achieve desired synthetic targets. The protocols herein are presented as robust starting points, grounded in established chemical principles and designed for adaptability in your research and development endeavors.
PART 1: Core Compound Profile and Strategic Considerations
This compound is a solid, crystalline compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] Its utility stems from the presence of multiple, distinct reactive sites that can be addressed with high selectivity.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is paramount before any experimental work.
| Property | Value | Reference(s) |
| CAS Number | 1427373-29-2 | [2] |
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | 4°C, under inert atmosphere (Nitrogen) | [2] |
| InChI Key | BCHBVHMSOBXQFC-UHFFFAOYSA-N | [2] |
Safety Profile: This compound is classified as hazardous.[2][4] Always consult the full Safety Data Sheet (SDS) before use.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][5][6]
Analysis of Reactivity: A Multifunctional Scaffold
The synthetic potential of this compound is best understood by considering the reactivity of each functional group and its influence on the others.
-
2-Hydroxyl Group: The phenolic proton is acidic and can be readily removed by a mild base to form a potent phenoxide nucleophile. This site is ideal for Williamson ether synthesis or acylation reactions.
-
4-Bromo Group: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. Its position para to the strongly activating hydroxyl group makes it susceptible to oxidative addition, a key step in cycles like the Suzuki-Miyaura coupling.
-
3-Fluoro Group: While C-F bonds are strong, this fluorine is positioned ortho to two electron-withdrawing groups (aldehyde and the para-bromo substituent) and ortho to the activating hydroxyl group. This electronic environment makes it a viable site for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.[7][8]
-
1-Aldehyde Group: This group can undergo a wide array of classic carbonyl reactions. It also serves as a powerful electron-withdrawing group, activating the ring for nucleophilic attack.
PART 2: Detailed Application Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for your synthetic explorations.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol details the formation of an ether linkage at the 2-hydroxyl position, a common first step to protect the phenol or to introduce a new functionalized side chain. The Williamson ether synthesis is a reliable SN2 reaction between the in situ generated phenoxide and an alkyl halide.[9][10][11]
Causality & Field Insights: The choice of a mild base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the phenol but generally not strong enough to promote side reactions with the aldehyde or facilitate elimination of the alkyl halide. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected because it effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, and it can be heated to a moderate temperature to ensure a reasonable reaction rate.[12][13]
Reaction Scheme: (Illustrative scheme: R-X represents a generic alkyl halide)
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water & Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating, separatory funnel, rotary evaporator.
Experimental Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a beaker containing cold water (approx. 10 volumes relative to DMF).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
Protocol 2: Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling
This protocol leverages the bromo substituent for a palladium-catalyzed Suzuki-Miyaura reaction, one of the most powerful methods for constructing biaryl or aryl-vinyl structures.[14][15][16]
Causality & Field Insights: The Suzuki reaction requires a palladium catalyst (often Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a phosphine ligand), a base, and a solvent system.[17] The base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle.[14] A biphasic solvent system like Toluene/Ethanol/Water is often employed to dissolve both the organic-soluble aryl halide and the more polar boronic acid and inorganic base.
Materials and Equipment:
-
This compound
-
Aryl or Vinyl Boronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., anhydrous K₂CO₃ or K₃PO₄) (2.0-3.0 equivalents)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox), reflux condenser, magnetic stirrer with heating.
Experimental Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed solvent system (e.g., Toluene and Water, 4:1 v/v) via cannula or syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the coupled product.
PART 3: Concluding Remarks and Future Directions
The protocols provided for O-alkylation and Suzuki coupling represent just two of the many transformations possible with this compound. The strategic sequencing of these reactions allows for the construction of highly complex and diverse molecular architectures. For instance, one could first perform the Suzuki coupling, then modify the aldehyde, and finally execute a nucleophilic aromatic substitution on the fluorine atom. The inherent reactivity of this scaffold, governed by the precise arrangement of its functional groups, makes it an invaluable tool for the modern synthetic chemist. Further exploration into its use in multicomponent reactions or the development of novel heterocyclic scaffolds from this starting material remains a fertile ground for research.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1427373-29-2 [sigmaaldrich.com]
- 3. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Introduction: The Strategic Value of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde in Heterocyclic Synthesis
An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds from 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[1] Their scaffolds provide the structural and functional diversity necessary for interacting with biological targets, making them indispensable in drug discovery.[1][2][3] The starting material, this compound, is a highly functionalized aromatic aldehyde that serves as an exceptional building block for constructing complex heterocyclic systems.[4] Its unique substitution pattern—a nucleophilic hydroxyl group, an electrophilic aldehyde, and two distinct halogen atoms (bromo and fluoro)—offers a rich platform for regioselective transformations and the introduction of diverse functionalities. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.[4]
This guide provides detailed application notes and protocols for the synthesis of two key classes of pharmacologically relevant heterocycles—coumarins and chromones—using this compound as the common precursor. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel analogues.
Part 1: Synthesis of 8-Bromo-7-fluoro-coumarin Scaffolds via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst, followed by dehydration.[5][6] When a salicylaldehyde derivative like this compound is used, the initial condensation product undergoes a spontaneous intramolecular cyclization (lactonization) to yield the rigid, bicyclic coumarin framework.[7][8] Coumarins are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[9][10][11]
Causality of Experimental Design
The choice of the active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate, malononitrile) directly dictates the substitution at the C3 position of the coumarin ring, which is a critical site for modulating biological activity. A weak base like piperidine is typically employed as a catalyst because it is effective at deprotonating the active methylene compound to form the nucleophilic enolate without causing unwanted side reactions with the sensitive aldehyde. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Visual Workflow: Knoevenagel Condensation
Caption: Experimental workflow for coumarin synthesis via Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis of 8-Bromo-7-fluoro-3-ethoxycarbonylcoumarin
Safety Precautions: Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is an irritant.[12] Piperidine is flammable and corrosive. Diethyl malonate is an irritant. Consult the Safety Data Sheet (SDS) for each chemical before use.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Role |
| This compound | 219.01 | 2.19 g | 10.0 | 1.0 | Starting Material |
| Diethyl malonate | 160.17 | 1.92 g (1.81 mL) | 12.0 | 1.2 | Active Methylene Cmpd |
| Piperidine | 85.15 | 0.085 g (0.1 mL) | ~1.0 | 0.1 | Basic Catalyst |
| Ethanol (95%) | 46.07 | 25 mL | - | - | Solvent |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.19 g, 10.0 mmol).
-
Dissolution: Add 25 mL of ethanol to the flask, followed by diethyl malonate (1.81 mL, 12.0 mmol). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water acidified with 1-2 mL of concentrated HCl.
-
Isolation: A solid precipitate will form. Stir the suspension for 15 minutes, then collect the crude product by vacuum filtration.
-
Washing: Wash the solid on the filter paper with two portions of cold water (2x 25 mL) to remove any residual catalyst and salts.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the final product, 8-Bromo-7-fluoro-3-ethoxycarbonylcoumarin, as a crystalline solid. Dry the product in a vacuum oven.
Part 2: Synthesis of 7-Bromo-8-fluoro-chromone Scaffolds
Chromones (1-benzopyran-4-ones) and their derivatives are another class of "privileged structures" in drug discovery, known for their anti-inflammatory, anticancer, and anti-HIV activities.[13][14] The synthesis of a chromone from a salicylaldehyde typically proceeds via a 2'-hydroxychalcone intermediate. This two-step approach involves an initial base-catalyzed Claisen-Schmidt condensation followed by an oxidative cyclization, such as the Algar-Flynn-Oyamada (AFO) reaction.[15]
Causality of Experimental Design
-
Step A (Chalcone Formation): The Claisen-Schmidt condensation joins the salicylaldehyde with an acetophenone. A strong base like NaOH or KOH is required to deprotonate the methyl group of the acetophenone, generating the necessary enolate nucleophile. The reaction is often run in an aqueous alcohol solution at room temperature.
-
Step B (Oxidative Cyclization): The AFO reaction transforms the 2'-hydroxychalcone into a 3-hydroxychromone (a flavonol). This reaction uses alkaline hydrogen peroxide. The hydrogen peroxide acts as an oxidant, and the basic conditions facilitate the intramolecular nucleophilic attack of the phenoxide onto the epoxide intermediate formed across the double bond, leading to the cyclized product.
Visual Workflow: Two-Step Chromone Synthesis
Caption: Two-step workflow for chromone synthesis from this compound.
Detailed Experimental Protocol: Synthesis of 7-Bromo-8-fluoro-2-phenyl-3-hydroxychromone
Step A: Synthesis of (E)-1-(2-hydroxy-3-fluoro-4-bromophenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Role |
| This compound | 219.01 | 2.19 g | 10.0 | 1.0 | Aldehyde |
| Acetophenone | 120.15 | 1.20 g (1.17 mL) | 10.0 | 1.0 | Ketone |
| Sodium Hydroxide (NaOH) | 40.00 | 1.60 g | 40.0 | 4.0 | Base Catalyst |
| Ethanol | 46.07 | 20 mL | - | - | Solvent |
| Water | 18.02 | 20 mL | - | - | Solvent |
Procedure:
-
Setup: In a 250 mL flask, dissolve this compound (2.19 g, 10.0 mmol) and acetophenone (1.17 mL, 10.0 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Separately, dissolve sodium hydroxide (1.60 g, 40.0 mmol) in 20 mL of water and cool the solution. Add the cold NaOH solution dropwise to the alcoholic solution of the reactants over 30 minutes with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours. The mixture will likely become a thick slurry.
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice water and acidify to pH ~2 by slowly adding concentrated HCl.
-
Isolation: The crude chalcone will precipitate as a yellow or orange solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air-dry. This crude product is often pure enough for the next step.
Step B: Synthesis of 7-Bromo-8-fluoro-2-phenyl-3-hydroxychromone (Algar-Flynn-Oyamada Reaction)
| Reagent | Molar Mass ( g/mol ) | Amount (from Step A) | Moles (mmol) | Molar Eq. | Role |
| Crude 2'-Hydroxychalcone | ~322.14 | ~3.2 g | ~10.0 | 1.0 | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 0.8 g | 20.0 | 2.0 | Base |
| Hydrogen Peroxide (30% aq.) | 34.01 | 4.5 mL | ~44.0 | 4.4 | Oxidant |
| Methanol | 32.04 | 50 mL | - | - | Solvent |
Procedure:
-
Setup: Suspend the crude chalcone (~10.0 mmol) from Step A in 50 mL of methanol in a 250 mL flask.
-
Reagent Addition: Cool the suspension in an ice bath. Add a solution of sodium hydroxide (0.8 g, 20.0 mmol) in 5 mL of water, followed by the slow, dropwise addition of 30% hydrogen peroxide (4.5 mL), keeping the internal temperature below 15 °C.
-
Reaction: After the addition, stir the reaction mixture at room temperature for 4-6 hours. The color of the solution will typically change. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice water and acidify with dilute sulfuric acid or acetic acid.
-
Isolation & Purification: The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude 7-Bromo-8-fluoro-2-phenyl-3-hydroxychromone by recrystallization from a suitable solvent like ethanol or acetic acid.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
- 10. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives | MDPI [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ijrpc.com [ijrpc.com]
- 14. researchgate.net [researchgate.net]
- 15. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
The Strategic Utility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry: A Guide for Synthetic and Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the vast arsenal of synthetic intermediates, substituted benzaldehydes hold a place of distinction due to their versatile reactivity. This guide focuses on a particularly valuable, yet underexplored synthon: 4-Bromo-3-fluoro-2-hydroxybenzaldehyde . Its unique trifunctionalized aromatic core—featuring an aldehyde, a phenolic hydroxyl group, and strategically placed bromo and fluoro substituents—offers a powerful platform for generating molecular complexity and tuning pharmacologically relevant properties.
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals. It will elucidate the inherent chemical logic of using this reagent, provide field-proven, adaptable protocols for its key transformations, and highlight its documented application in the synthesis of potential therapeutics.
Core Physicochemical & Reactivity Profile
To effectively deploy this compound in a synthetic campaign, a clear understanding of its inherent properties is essential. The interplay of its functional groups dictates its reactivity and provides multiple handles for synthetic diversification.
| Property | Value | Source |
| CAS Number | 1427373-29-2 | [1][2] |
| Molecular Formula | C₇H₄BrFO₂ | [2] |
| Molecular Weight | 219.01 g/mol | [2] |
| Appearance | Solid (Typical) | [3] |
| Storage | Store at 4°C under an inert atmosphere (e.g., Nitrogen) | [3] |
Reactivity Insights:
-
The Aldehyde Group: Serves as a primary site for nucleophilic attack, enabling the formation of Schiff bases, reductive amination to form substituted benzylamines, and participation in various condensation reactions to build heterocyclic scaffolds.
-
The Phenolic Hydroxyl Group: A versatile handle for introducing diversity. It can be readily alkylated or acylated, for instance, via the Williamson ether synthesis, to modulate properties like solubility and to introduce new pharmacophoric elements.
-
The Bromo Substituent: Positioned para to the hydroxyl group, it is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the accessible chemical space.
-
The Fluoro Substituent: Located meta to the hydroxyl group, the fluorine atom acts as a powerful electronic modulator. Its strong electron-withdrawing nature can influence the acidity of the phenol and the reactivity of the aromatic ring. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.
Application Highlight: Synthesis of Therapeutic Agents for Renal Disease
The strategic value of this compound is underscored by its application in the synthesis of compounds aimed at treating renal diseases. A patent publication describes the use of this building block (by its CAS number 1427373-29-2) in the preparation of novel tricyclic compounds.[1] While the full experimental details of that specific multi-step synthesis are proprietary, the inclusion of this aldehyde highlights its role in constructing complex molecular architectures for significant therapeutic targets.
The likely synthetic logic involves leveraging the aldehyde and hydroxyl functionalities to build a core heterocyclic system, with the bromo and fluoro groups serving to modulate the final compound's biological activity and drug-like properties.
Caption: Synthetic strategy for renal disease therapeutics.
Core Experimental Protocols
The following protocols are adapted from established, reliable methodologies for analogous substrates and are designed to be readily applicable to this compound by experienced synthetic chemists.[4][5][6][7][8]
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the alkylation of the phenolic hydroxyl group, a common strategy to introduce lipophilic side chains or linkers.
Causality: The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the weakly acidic phenolic hydroxyl, forming a potent nucleophile (phenoxide). This phenoxide then displaces a halide from a primary alkyl halide. Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Primary Alkyl Halide (e.g., 1-bromobutane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Add anhydrous K₂CO₃ (1.5 eq). The fine powder provides a large surface area for the heterogeneous reaction.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add the desired primary alkyl halide (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C. The elevated temperature increases the rate of the SN2 reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).
-
Extract the aqueous phase with ethyl acetate (3 x 3 volumes).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Williamson Ether Synthesis Workflow.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the aryl bromide with a boronic acid, enabling the synthesis of biaryl structures.
Causality: The reaction follows a well-established catalytic cycle involving a palladium(0) species.[7][8] The cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aldehyde. This is typically the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Materials:
-
This compound derivative (e.g., O-protected)
-
Aryl or Vinyl Boronic Acid (or boronate ester)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the this compound derivative (1.0 eq), the boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate the flask and backfill with an inert gas (repeat 3 times). This is critical to prevent oxidation of the Pd(0) catalyst.
-
Add the degassed solvent system via syringe. A mixture including water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography or recrystallization.
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
This compound represents a highly strategic and versatile building block for medicinal chemistry. The orthogonal reactivity of its three key functional groups allows for a modular and efficient approach to the synthesis of complex, biologically relevant molecules. By leveraging established synthetic methodologies such as O-alkylation and palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of novel compounds. Its documented use in the pursuit of therapeutics for renal disease validates its utility in advanced drug discovery programs. The protocols and insights provided herein are intended to empower scientists to fully exploit the synthetic potential of this powerful intermediate.
References
- 1. WO2024190780A1 - ä¸ç°æ§ååç©ã嫿ããè ç¾æ£ã®äºé²åã³ï¼åã¯æ²»çå¤ - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. This compound | 1427373-29-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: The Utility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde in Advanced Materials Synthesis
Abstract
4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a trifunctional aromatic building block whose unique substitution pattern offers significant potential in the field of materials science. The strategic placement of hydroxyl, aldehyde, bromo, and fluoro groups on the benzene ring provides multiple reactive sites for designing high-performance materials. This guide details the core reactivity of this molecule and provides field-proven protocols for its application in the synthesis of Schiff base ligands and their corresponding metal complexes, which are precursors to functional materials for applications ranging from sensing to catalysis and organic electronics.
Introduction: A Multifunctional Building Block
This compound (CAS: 1427373-29-2) is a solid organic compound with a molecular formula of C₇H₄BrFO₂.[1] Its value in materials science stems from the orthogonal reactivity of its functional groups. Understanding this reactivity is key to exploiting its full potential.
-
The Salicylaldehyde Core (2-hydroxybenzaldehyde): The hydroxyl and aldehyde groups are positioned ortho to each other. This arrangement is fundamental for forming stable, bidentate Schiff base ligands upon condensation with primary amines. The intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen in the resulting Schiff base enhances planarity and stability.
-
The Bromo Group: Located at the 4-position, the bromine atom serves two primary purposes. Firstly, it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the extension of the molecular framework to build conjugated systems or polymers.[2] Secondly, its high atomic weight can enhance intersystem crossing (the "heavy atom effect"), a desirable property for developing phosphorescent materials used in organic light-emitting diodes (OLEDs).[3]
-
The Fluoro Group: Positioned at the 3-position, the highly electronegative fluorine atom significantly influences the electronic properties of the molecule. It acts as a weak electron-withdrawing group, modulating the acidity of the hydroxyl proton and the electrophilicity of the aldehyde carbon. In a final material, fluorine can enhance thermal stability, oxidative resistance, and tune the HOMO/LUMO energy levels.
The combination of these features makes this compound a superior precursor for creating materials with tailored electronic, optical, and coordination properties.
| Property | Value | Reference |
| CAS Number | 1427373-29-2 | |
| Molecular Formula | C₇H₄BrFO₂ | |
| Molecular Weight | 219.01 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | 4°C, under inert gas (Nitrogen) |
Primary Application: Synthesis of Schiff Base Ligands
The most direct and powerful application of this compound is in the synthesis of Schiff bases (also known as imines). These compounds are formed via a condensation reaction between the aldehyde group and a primary amine.[4] Schiff bases are not merely synthetic intermediates; they are a class of functional materials in their own right, widely used as ligands in coordination chemistry, as fluorescent sensors, and as building blocks for supramolecular assemblies.[5]
Protocol 1: General Synthesis of a Schiff Base Ligand
This protocol describes a general method for the condensation of this compound with a generic primary amine (R-NH₂).
Causality Behind Experimental Choices:
-
Solvent: Absolute ethanol is an ideal solvent as it readily dissolves the reactants while being sufficiently high-boiling for reflux conditions.
-
Catalyst: A few drops of glacial acetic acid catalyze the reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[6]
-
Reflux: Heating the reaction provides the necessary activation energy for the dehydration step (loss of water) to form the stable C=N double bond.
Materials & Equipment:
-
This compound
-
Primary amine of choice (e.g., aniline, 4-aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Desiccator
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
Amine Addition: In a separate beaker, dissolve 1 equivalent of the primary amine in absolute ethanol. Slowly add this solution to the aldehyde solution under continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can often be monitored by a color change or the formation of a precipitate.[4]
-
Cooling & Precipitation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.
-
Isolation: Collect the precipitated Schiff base ligand by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature.
Advanced Application: Formation of Metal Complexes
The synthesized Schiff base ligands, which possess N,O-donor atoms, are excellent chelating agents for a wide variety of metal ions. The resulting metal complexes often exhibit enhanced photophysical properties, catalytic activity, and biological relevance compared to the free ligands.[5]
Protocol 2: General Synthesis of a Metal(II) Complex
This protocol outlines a method for coordinating the Schiff base ligand (prepared in Protocol 1) with a generic metal(II) salt (e.g., Cu(OAc)₂, NiCl₂, Zn(OAc)₂).
Causality Behind Experimental Choices:
-
Ligand-to-Metal Ratio: A 2:1 molar ratio of ligand to metal is common for forming octahedral or square planar M(L)₂ complexes with bidentate ligands. This can be adjusted to 1:1 for other desired geometries.[4]
-
Solvent: Ethanol or methanol are typically used as they can dissolve both the organic ligand and many inorganic metal salts.
-
Reflux: Heating is necessary to provide the energy to overcome the activation barrier for ligand exchange and complex formation. A color change is a strong indicator that coordination has occurred.
Materials & Equipment:
-
Purified Schiff base ligand (from Protocol 1)
-
Metal(II) salt (e.g., copper(II) acetate, zinc(II) chloride)
-
Absolute Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 2 equivalents of the Schiff base ligand in hot ethanol or methanol in a round-bottom flask.
-
Metal Salt Addition: In a separate beaker, dissolve 1 equivalent of the metal(II) salt in a minimal amount of the same solvent. Add this solution dropwise to the hot ligand solution with vigorous stirring.
-
Reflux: Upon addition of the metal salt, a color change or immediate precipitation may occur. Attach a reflux condenser and heat the mixture to reflux for 3-5 hours to ensure complete complexation.[4]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Isolation: Collect the solid metal complex by vacuum filtration.
-
Purification: Wash the product with fresh ethanol to remove any unreacted ligand or metal salt.
-
Drying: Dry the final metal complex in a desiccator.
Workflow and Characterization: A Self-Validating System
To ensure the success of the synthesis, a systematic characterization workflow must be employed. This validates the identity and purity of the products at each stage.
Data Interpretation for Validation:
| Technique | Schiff Base Ligand (Validation of Protocol 1) | Metal Complex (Validation of Protocol 2) |
| FTIR | Disappearance of C=O stretch (from aldehyde, ~1650 cm⁻¹) and N-H stretches (from amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1600-1630 cm⁻¹). Broad O-H stretch remains. | A shift in the C=N stretch to a lower or higher wavenumber, indicating coordination to the metal center. Appearance of new low-frequency bands corresponding to M-O and M-N bonds. |
| ¹H NMR | Disappearance of the aldehyde proton signal (-CHO, ~9.5-10.5 ppm). Appearance of a new imine proton signal (-CH=N-, ~8.0-9.0 ppm). The phenolic -OH proton signal may be very broad and shifted. | Broadening or shifting of ligand proton signals, especially those near the coordination sites (imine and phenolic protons), due to the influence of the metal ion. |
| UV-Vis | Shows characteristic π→π* and n→π* transitions. | Bathochromic (red) or hypsochromic (blue) shifts in the ligand's absorption bands. Appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals). |
Exploratory Applications & Future Directions
While the synthesis of Schiff base complexes is a primary application, the unique structure of this compound opens doors to other advanced materials:
-
Conjugated Polymers: The bromo-functionalized Schiff base can be used as a monomer in polymerization reactions. For example, a Suzuki coupling reaction with a diboronic ester could yield a fully conjugated polymer with potential applications in organic electronics and sensors.[2]
-
OLED Materials: The "heavy atom" effect of bromine can be exploited to create phosphorescent metal complexes (e.g., with Pt(II) or Ir(III)) for highly efficient OLEDs. The fluorine atom can improve the volatility and stability of these materials.[3]
-
Functional Porous Materials: Incorporating this aldehyde into the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) could create porous materials with tailored cavities decorated with fluoro and bromo groups, potentially useful for specific gas capture or catalysis.
References
Application Notes & Protocols: The Strategic Utility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde in the Synthesis of Bioactive Molecules
Introduction: Unlocking Molecular Potential
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic route and the ultimate biological potential of the target molecules. 4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a trifunctionalized aromatic aldehyde of significant interest. Its unique substitution pattern—an activating ortho-hydroxyl group, a reactivity-modulating bromine atom, and an electronegative fluorine atom—renders it a highly versatile scaffold for constructing complex bioactive compounds.
The ortho-hydroxyl group is crucial for forming key intramolecular hydrogen bonds and acting as a nucleophile or directing group in various cyclization reactions. The presence of both bromine and fluorine atoms offers several advantages: they alter the electronic properties (pKa, lipophilicity) of the molecule, which can enhance membrane permeability and binding affinity to biological targets. Furthermore, the bromine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold. This guide provides detailed protocols and scientific rationale for leveraging this powerful building block in the synthesis of two important classes of bioactive molecules: Chalcones and Schiff Bases.
Part 1: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of flavonoids known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The core chalcone structure is synthesized via the Claisen-Schmidt condensation, a robust base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[4][5] The substitution on both aromatic rings is critical for tuning the biological activity.[1] The use of this compound introduces key functionalities known to enhance potency.
Causality in Experimental Design: The "Why" Behind the Protocol
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis for several reasons:
-
Mechanism: The reaction proceeds via an aldol condensation mechanism. A strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from the acetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone (chalcone).[5][6]
-
Reactant Choice: this compound is an ideal substrate as its aldehyde group is highly electrophilic. The absence of α-protons prevents self-condensation, simplifying the product mixture.[5]
-
Catalyst: Aqueous or alcoholic solutions of sodium hydroxide or potassium hydroxide are effective and economical catalysts. They are strong enough to generate the necessary enolate concentration from the acetophenone.[7]
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst, creating a homogenous reaction medium.[6]
Workflow for Chalcone Synthesis
Below is a visual representation of the general experimental workflow for the synthesis of a chalcone derivative from this compound.
Caption: General workflow for Claisen-Schmidt condensation.
Detailed Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(4-bromo-3-fluoro-2-hydroxyphenyl)prop-2-en-1-one
This protocol is adapted from established Claisen-Schmidt condensation procedures.[3][7]
Materials:
-
This compound (1.0 eq)
-
4-Aminoacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl, 5 M)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) and this compound (1.0 eq) in 25 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Preparation: Separately, prepare a 40% (w/v) aqueous solution of potassium hydroxide.
-
Reaction Initiation: Place the flask containing the ethanolic solution of reactants in an ice bath and cool to 0-5 °C with continuous stirring.
-
Catalyst Addition: Add the 40% KOH solution (2.0 eq) dropwise to the reaction mixture over 15 minutes. Ensure the temperature does not rise above 10 °C. The dropwise addition is critical to control the exothermic reaction and prevent unwanted side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The formation of a precipitate is often indicative of product formation.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3). The disappearance of the aldehyde spot confirms the reaction's completion.
-
Work-up: Pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of water.
-
Neutralization: While stirring, slowly add 5 M HCl to neutralize the mixture to a pH of ~7. This step protonates the phenoxide and precipitates the chalcone product.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Purification: Recrystallize the crude product from hot ethanol to yield purified chalcone crystals.
-
Drying & Characterization: Dry the purified product in a vacuum oven at 40 °C. Characterize the final compound to confirm its structure and purity using ¹H NMR, IR, and Mass Spectrometry.
| Parameter | Condition/Value | Rationale |
| Reaction Type | Claisen-Schmidt Condensation | Robust and high-yielding method for C-C bond formation to create the enone system. |
| Temperature | 0-5 °C (initial), RT (main) | Initial cooling controls exothermicity; RT provides sufficient energy for reaction completion. |
| Reaction Time | 24 hours | Allows the reaction to proceed to completion for maximum yield.[7] |
| Catalyst | Potassium Hydroxide (40% aq.) | Strong base required to deprotonate the acetophenone, initiating the reaction. |
| Work-up | Acidification with HCl | Neutralizes the basic catalyst and precipitates the product from the aqueous solution. |
| Purification | Recrystallization (Ethanol) | Effective method for purifying solid organic compounds to high purity. |
Part 2: Synthesis of Bioactive Schiff Bases (Imines)
Schiff bases, characterized by the azomethine (-C=N-) functional group, are another cornerstone of medicinal chemistry. They are synthesized through the condensation of a primary amine with an aldehyde or ketone.[8][9] These compounds and their metal complexes exhibit a wide range of biological activities, including potent antimicrobial and antifungal properties.[8][10] The imine bond is crucial for their biological action, and the substituents on the aromatic rings are key to modulating this activity.
Causality in Experimental Design: The "Why" Behind the Protocol
The synthesis of Schiff bases from this compound is a straightforward and efficient process.
-
Mechanism: The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to form the stable imine (Schiff base).[9] A few drops of glacial acetic acid are often used to catalyze this dehydration step.
-
Reactant Choice: The aldehyde group of the starting material is highly susceptible to nucleophilic attack by the amine. The choice of the primary amine partner allows for vast structural diversity in the final product.
-
Solvent and Conditions: Refluxing in a solvent like methanol or ethanol is typically sufficient to drive the reaction to completion. The solvent serves to dissolve the reactants, and the elevated temperature accelerates the rate of both the initial addition and the subsequent dehydration.[8]
Workflow for Schiff Base Synthesis
The following diagram illustrates the typical laboratory workflow for synthesizing a Schiff base.
Caption: General workflow for Schiff base synthesis.
Detailed Protocol: Synthesis of 4-bromo-2-(((4,6-difluorobenzothiazol-2-yl)imino)methyl)-3-fluorophenol
This protocol is based on established methods for the synthesis of benzothiazole-derived Schiff bases, which are known for their antimicrobial potential.[8]
Materials:
-
This compound (1.0 eq)
-
4,6-difluoro-2-aminobenzothiazole (1.0 eq)
-
Methanol
-
Glacial Acetic Acid
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, add a methanolic solution (15 mL) of 4,6-difluoro-2-aminobenzothiazole (1.0 eq).
-
Aldehyde Addition: To this solution, add a methanolic solution (10 mL) of this compound (1.0 eq).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6 hours.
-
Isolation: After the reflux period, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of chilled methanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride. Confirm the structure using spectroscopic methods (¹H NMR, IR, Mass Spectrometry).
| Parameter | Condition/Value | Rationale |
| Reaction Type | Condensation / Imine Formation | A direct and efficient method for forming the characteristic azomethine (-C=N-) bond. |
| Temperature | Reflux (~65 °C for Methanol) | Provides the necessary activation energy for the dehydration step, ensuring a high conversion rate. |
| Reaction Time | 6 hours | Sufficient time for the reaction to reach completion under reflux conditions.[8] |
| Catalyst | Glacial Acetic Acid | A weak acid catalyst that protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water). |
| Work-up | Cooling and Filtration | The product is often sparingly soluble in the reaction solvent at room temperature, allowing for easy isolation by simple filtration. |
| Purification | Washing with cold solvent | Removes soluble impurities without significantly dissolving the desired product. |
Conclusion
This compound stands out as a privileged scaffold in synthetic organic and medicinal chemistry. Its strategically placed functional groups enable facile entry into diverse and biologically relevant chemical spaces. The robust and well-understood Claisen-Schmidt condensation and Schiff base formation reactions provide reliable pathways to generate libraries of chalcones and imines. The halogen and hydroxyl functionalities embedded within these products are known to be critical for modulating their pharmacokinetic properties and enhancing their interaction with biological targets, making them promising candidates for further development in the search for new therapeutic agents.
References
- 1. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. jetir.org [jetir.org]
- 5. praxilabs.com [praxilabs.com]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. mediresonline.org [mediresonline.org]
- 10. ijmrsti.com [ijmrsti.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve yield, purity, and overall success in this challenging synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the most common and effective synthetic route for this compound?
The most prevalent method for synthesizing this compound is through the ortho-formylation of 2-bromo-6-fluorophenol. The Duff reaction is a classic and widely used method for this transformation.[1][2][3] This reaction introduces a formyl group (-CHO) onto an aromatic ring, preferentially at the position ortho to a hydroxyl group, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[3][4]
Q2: Can you explain the mechanism of the Duff reaction and its relevance to this synthesis?
The Duff reaction is a complex, multi-step process. In essence, it involves the aminomethylation of the phenol followed by oxidation and hydrolysis to yield the aldehyde.[3]
-
Step 1: Formation of the Electrophile: Hexamine is protonated in the acidic medium and rearranges to form an electrophilic iminium ion.
-
Step 2: Electrophilic Aromatic Substitution: The electron-rich phenol ring of 2-bromo-6-fluorophenol attacks the iminium ion. The hydroxyl group directs the substitution to the ortho position.
-
Step 3: Intramolecular Redox and Hydrolysis: A series of subsequent steps, including an intramolecular redox reaction, leads to an intermediate that, upon acidic hydrolysis, yields the final this compound product.
Understanding this mechanism is crucial as it highlights the importance of the acidic catalyst and the role of the phenolic hydroxyl group in directing the regioselectivity of the formylation.[1][2]
Q3: What are the primary challenges in achieving high yield and purity for this specific molecule?
The synthesis is often plagued by several challenges:
-
Regioselectivity: While the hydroxyl group is a strong ortho-director, the electronic effects of the bromine and fluorine substituents can influence the reactivity of the aromatic ring. This can sometimes lead to the formation of other isomers, although the ortho product is generally favored.[3]
-
Side Reactions: Diformylation (the addition of two aldehyde groups) can occur if both ortho positions are available and the reaction conditions are not carefully controlled.[3][5] In the case of 2-bromo-6-fluorophenol, only one ortho position is vacant, which simplifies this aspect. However, other side reactions, such as polymerization or tar formation, can reduce the yield.
-
Product Purification: The final product may be difficult to separate from unreacted starting material and any side products due to similar polarities. This often necessitates careful purification techniques like column chromatography or recrystallization.[6]
Q4: What are the key safety precautions for the reagents used in a Duff reaction?
-
Phenols (e.g., 2-bromo-6-fluorophenol): Phenolic compounds are often corrosive and toxic. Avoid skin contact and inhalation.[7]
-
Acids (e.g., Trifluoroacetic Acid, Acetic Acid): These are corrosive and can cause severe burns. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hexamine: While generally of low toxicity, it is flammable.
-
Solvents (e.g., Dichloromethane, Tetrahydrofuran): Many organic solvents are flammable and/or toxic. Ensure proper ventilation and handling procedures.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired product. What are the likely causes and how can I address them?
A: Low yield is a common issue. Let's break down the potential causes and solutions in a systematic way.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Poor Reagent Quality | The starting material, 2-bromo-6-fluorophenol, may be impure or oxidized. Hexamine can decompose if not stored properly. Anhydrous conditions are often crucial, as water can interfere with the reaction intermediates. | Use freshly purified 2-bromo-6-fluorophenol. Ensure hexamine is dry and free-flowing. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Suboptimal Reaction Temperature | The Duff reaction typically requires heating to proceed at a reasonable rate.[8] Insufficient temperature will lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition, leading to tar formation. | The optimal temperature often needs to be determined empirically but is typically in the range of 75-100°C.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance. |
| Incorrect Reaction Time | Insufficient reaction time will result in a low conversion of the starting material. Prolonged reaction times, especially at high temperatures, can lead to product degradation. | Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[8] Quench the reaction once the starting material spot on the TLC plate has been consumed. |
| Ineffective Acid Catalyst/Solvent | The choice and concentration of the acid are critical. Traditional Duff reactions use acetic acid, but modified procedures using trifluoroacetic acid (TFA) as both the solvent and catalyst have shown improved yields for some substituted phenols.[2][5] | Consider using anhydrous trifluoroacetic acid as the solvent. This can enhance the electrophilicity of the formylating agent and improve the overall yield.[5] |
Issue 2: Formation of Multiple Products & Impurities
Q: My TLC analysis shows multiple spots in the product mixture. What are these impurities, and how can I improve the reaction's selectivity?
A: The presence of multiple spots indicates either incomplete reaction or the formation of side products.
-
Unreacted Starting Material: The most common "impurity" is the starting 2-bromo-6-fluorophenol. This can be identified by running a co-spot on the TLC plate with the starting material.
-
Solution: Increase the reaction time or temperature moderately, or consider using a more reactive formylating system as discussed above.[8]
-
-
Para-formylation: While the hydroxyl group strongly directs ortho, a small amount of the para-formylated isomer might form.
-
Solution: The use of a Lewis acid catalyst like anhydrous magnesium dichloride (MgCl₂) in conjunction with a base like triethylamine (TEA) can significantly enhance ortho-selectivity.[8] This is because magnesium can chelate with the phenolic oxygen, further enhancing the directing effect of the hydroxyl group to the adjacent ortho position.
-
-
Polymeric/Tar-like Substances: Dark, tarry residues are often the result of overheating or oxidation.
-
Solution: Maintain a consistent reaction temperature and ensure the reaction is carried out under an inert atmosphere.[8]
-
Below is a workflow to troubleshoot impurity issues:
Caption: Troubleshooting workflow for impurity issues.
Issue 3: Product Purification Challenges
Q: My crude product is an oily residue and is difficult to crystallize. What purification strategies do you recommend?
A: Oily products or those that are difficult to crystallize are common when impurities are present.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and isomers. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.[8] Monitor the fractions by TLC to isolate the pure product.
-
Recrystallization: If the product is a solid but impure, recrystallization can be effective.
-
Solvent Selection: The key is to find a solvent (or solvent system) in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Hexane or a hexane/ethyl acetate mixture is a good starting point.[6][8]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by filtration.[6]
-
-
Bisulfite Adduct Formation: For aldehydes, a classic purification technique involves the formation of a solid bisulfite adduct.
-
Rationale: The aldehyde reacts with a saturated sodium bisulfite solution to form a solid adduct, which can be filtered off from non-aldehydic impurities. The pure aldehyde can then be regenerated by treating the adduct with an acid or base.[9] This method is particularly useful if the main impurities are not aldehydes.
-
Part 3: Optimized Experimental Protocol
This protocol is a modified ortho-formylation procedure that incorporates best practices to maximize yield and selectivity.[8]
Materials:
-
2-bromo-6-fluorophenol
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq) under an inert atmosphere (e.g., Argon).
-
Solvent and Base Addition: Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2.0 eq). Stir the mixture for 10 minutes.
-
Substrate Addition: Add 2-bromo-6-fluorophenol (1.0 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 75°C) for 2-4 hours. Monitor the reaction progress by TLC (eluent: Hexane/Ethyl Acetate 10:1).
-
Workup: Cool the reaction mixture to room temperature and add diethyl ether. Wash the organic phase successively with 1N HCl (3 times) and water (3 times). Caution: Gas evolution may occur during the acid wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from hexane to obtain pure this compound.
Caption: Optimized experimental workflow for synthesis.
References
- 1. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-6-fluorophenol | C6H4BrFO | CID 2779284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
purification techniques for 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Answering the demand for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and professionals in drug development focused on the purification of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Core Physicochemical Properties
A foundational understanding of the physical properties of this compound is critical for designing an effective purification strategy. These properties dictate solvent choice for recrystallization and chromatography, as well as handling and storage conditions.
| Property | Value | Reference(s) |
| CAS Number | 1427373-29-2 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥97% | [1] |
| Storage Temperature | 4°C, under inert gas (Nitrogen) | [1] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise before embarking on the purification of a crude sample.
Q1: What are the most probable impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route employed. However, for substituted benzaldehydes, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 3-fluoro-2-hydroxybenzaldehyde or 4-bromophenol derivatives.[4][5]
-
Regioisomers: Formylation or bromination reactions can sometimes lead to the formation of isomeric by-products where the functional groups are at different positions on the benzene ring.[4] Gas chromatography (GC) methods have been developed to separate and identify such regioisomers.[6][7]
-
Oxidation Products: The aldehyde functional group is susceptible to air oxidation, which forms the corresponding 4-bromo-3-fluoro-2-hydroxybenzoic acid. This is a very common impurity if the crude product has been exposed to air for extended periods.[4]
-
By-products from Synthesis: Specific reaction conditions can generate unique by-products. For instance, in Reimer-Tiemann reactions, polymeric materials can be formed.[5]
Q2: What is the most effective general purification method for this compound?
A2: The choice of purification technique is dictated by the nature and quantity of the impurities present.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product that is already relatively pure. It is an ideal final polishing step.
-
Column Chromatography is the most versatile and powerful method for separating the target compound from significant quantities of impurities, especially those with different polarities (e.g., separating the non-polar starting material from the more polar aldehyde product and the highly polar benzoic acid by-product).[8][9]
Q3: How should I properly store my purified this compound to prevent degradation?
A3: To maintain purity and ensure long-term stability, storage conditions are critical. The compound should be stored at a low temperature (refrigeration at 4°C is recommended) in a tightly sealed, amber glass container to protect it from light.[1][4] The headspace of the container should be flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture, thereby preventing oxidation to the benzoic acid derivative.[4]
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during purification experiments in a practical question-and-answer format.
Q4: My TLC plate of the crude reaction mixture shows three spots. How do I identify them?
A4: A multi-spot TLC indicates an impure mixture. A systematic approach is key:
-
Co-spotting: Run a new TLC plate where you spot the crude mixture in one lane, the starting material in another lane, and a "co-spot" (a spot of the crude mixture directly on top of a spot of the starting material) in a third lane. If one of the spots in your crude mixture has the same retention factor (Rf) as the starting material and moves as a single spot in the co-spot lane, you have identified unreacted starting material.
-
Relative Polarity: Generally, aldehydes are more polar than their corresponding unfunctionalized aromatic precursors but less polar than the corresponding carboxylic acids. Therefore, you can tentatively assign the spots based on their Rf values:
-
Highest Rf (least polar): Likely a less functionalized starting material or a non-polar by-product.
-
Middle Rf: Likely your desired product, this compound.
-
Lowest Rf (most polar): Often the oxidized by-product, 4-bromo-3-fluoro-2-hydroxybenzoic acid. This spot will typically "streak" on the TLC plate.
-
Q5: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong?
A5: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystal lattice. The primary causes are:
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate out of solution above its melting point in that specific solvent mixture. The solution should be allowed to cool slowly to room temperature before being placed in an ice bath.[4][8]
-
Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound. Choose a solvent or solvent system with a lower boiling point.[4]
-
High Impurity Concentration: A high concentration of impurities can disrupt the crystal lattice formation, leading to an oil. In this case, it is advisable to first purify the material by column chromatography to remove the bulk of the impurities and then perform a final recrystallization.
Q6: My yield after recrystallization is extremely low. How can I improve it?
A6: Poor recovery is a common issue that can often be rectified. Consider these factors:
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent necessary for complete dissolution.[4]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the flask is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.[8]
-
Washing with Too Much Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away soluble impurities without dissolving a significant amount of your product.[8]
Q7: The separation of spots on my chromatography column is poor. What adjustments should I make?
A7: Poor resolution during column chromatography can be frustrating. Here are the key parameters to adjust:
-
Solvent System Polarity: If the Rf values of your compounds are too high (e.g., > 0.5) on the TLC, the solvent system is too polar, and the compounds will elute too quickly from the column without separating. If the Rf values are too low (e.g., < 0.1), the system is not polar enough. Aim for an eluent system that gives your target compound an Rf of ~0.3 on the TLC plate.
-
Column Overloading: Using too much crude material for the size of the column will result in broad, overlapping bands. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Sample Loading: The initial band of the compound should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent and apply it carefully to the top of the silica bed. For compounds that are not very soluble in the eluent, "dry loading" (adsorbing the compound onto a small amount of silica before adding it to the column) is a superior technique.
Purification Workflow Decision Guide
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification technique.
Experimental Protocols
The following are detailed, step-by-step protocols for the most common purification techniques.
Protocol 1: Purification by Recrystallization
This method is ideal for purifying a solid compound that is already of moderate to high purity.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For substituted benzaldehydes, common solvent systems include hexane/ethyl acetate or ethanol/water.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate or ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[4]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[4]
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Two-Solvent System: While the solution is hot, add the "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool as described above.
-
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general workflow for purification using silica gel.[8][10]
Caption: General workflow for flash column chromatography.
-
Preparation: Choose an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis. Prepare a slurry of silica gel in the initial, less polar eluent.
-
Packing the Column: Secure the column vertically. Pour the silica slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Allow the sample to run into the silica bed.[8]
-
Elution: Carefully add the eluent to the top of the column. Using gentle air or nitrogen pressure, begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).[8] If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.[8]
References
- 1. This compound | 1427373-29-2 [sigmaaldrich.com]
- 2. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Table 2 from Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
common side reactions with 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Welcome to the Technical Support Center for 4-Bromo-3-fluoro-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile substituted salicylaldehyde in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation. Our goal is to provide you with the technical insights and practical solutions needed to optimize your reactions, improve yields, and ensure the purity of your target compounds.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a trifunctional aromatic compound, and its reactivity is a product of the interplay between the aldehyde, the ortho-hydroxyl group, and the halogen substituents on the benzene ring.
-
The Aldehyde Group: This is a primary site for nucleophilic attack and condensation reactions. It can be readily converted to other functional groups through oxidation or reduction.
-
The Ortho-Hydroxyl Group: This group can act as a nucleophile and can direct reactions to the aldehyde position. Its presence is key to the formation of various heterocyclic systems.
-
The Bromo and Fluoro Substituents: These electron-withdrawing groups influence the acidity of the hydroxyl group and the electrophilicity of the aldehyde. The bromine atom also serves as a handle for cross-coupling reactions.
Understanding these intrinsic properties is crucial for anticipating potential side reactions and designing robust experimental protocols.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and reactivity of this compound.
Q1: How should I store this compound to maintain its integrity?
A1: this compound is a solid that should be stored in a cool, dry, and dark place. To prevent potential oxidation of the aldehyde group to the corresponding carboxylic acid, it is best stored under an inert atmosphere, such as nitrogen or argon.
Q2: What are common impurities that might be present in the starting material?
A2: Commercially available this compound may contain small amounts of regioisomers formed during its synthesis. Thorough analytical characterization (e.g., by GC-MS or NMR) of the starting material is recommended to ensure the purity of subsequent reactions.
Q3: The aldehyde group in my compound appears to be unreactive in a planned condensation reaction. What could be the issue?
A3: The reactivity of the aldehyde can be influenced by several factors. The electron-withdrawing effects of the bromine and fluorine atoms can increase the electrophilicity of the aldehyde carbon, generally favoring nucleophilic attack. However, steric hindrance from the ortho-hydroxyl and 3-fluoro groups might play a role with bulky nucleophiles. Additionally, intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde can reduce the aldehyde's reactivity. Consider optimizing reaction conditions such as temperature, catalyst, and solvent to overcome these potential barriers.
III. Troubleshooting Guide for Common Reactions
This guide provides detailed troubleshooting for specific reactions involving this compound.
A. Williamson Ether Synthesis: O-Alkylation of the Hydroxyl Group
The Williamson ether synthesis is a common method for converting the hydroxyl group of this compound into an ether linkage. However, several side reactions can occur.[1]
Issue 1: Low Yield of the Desired Ether Product
-
Possible Cause A: Competing C-Alkylation. The phenoxide ion formed under basic conditions is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation at the position ortho to the hydroxyl group can occur, leading to a mixture of products.[1]
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[1]
-
Counter-ion: The nature of the counter-ion of the base used can also have an effect. Larger, softer cations can favor O-alkylation.
-
-
-
Possible Cause B: E2 Elimination of the Alkyl Halide. If a secondary or tertiary alkyl halide is used as the alkylating agent, the basic conditions of the Williamson ether synthesis can promote an E2 elimination reaction, forming an alkene instead of the desired ether.[2]
-
Troubleshooting:
-
Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide to minimize the competing elimination reaction.[3]
-
Reaction Temperature: Lowering the reaction temperature can favor the SN2 reaction over the E2 elimination.
-
-
Issue 2: Formation of an Alkene Byproduct
-
Primary Cause: This is a strong indication that the E2 elimination of your alkyl halide is the dominant reaction pathway.[2]
-
Troubleshooting:
-
Re-evaluate your alkylating agent: As mentioned above, switch to a primary alkyl halide if possible.
-
Use a less sterically hindered base: A bulky base will favor elimination.
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Table 1: Troubleshooting Williamson Ether Synthesis with this compound
| Problem | Potential Cause | Suggested Solution |
| Low yield of ether | Competing C-alkylation | Use a polar aprotic solvent (e.g., DMF, Acetone). Consider the effect of the base's counter-ion. |
| Low yield of ether | E2 elimination of alkyl halide | Use a primary alkyl halide. Lower the reaction temperature. |
| Formation of alkene | E2 elimination is favored | Use a primary alkyl halide. Use a less bulky base. Lower the reaction temperature. |
Experimental Protocol: General Procedure for O-Alkylation
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5 eq) and stir the suspension.
-
Alkylating Agent Addition: Add the primary alkyl halide (1.1 eq) and heat the reaction mixture to an appropriate temperature (typically 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Diagram 1: Williamson Ether Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.
B. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at the Bromine Position
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. While generally robust, side reactions can occur.
Issue: Formation of a Dehalogenated Byproduct
-
Primary Cause: A common side reaction in Suzuki couplings is the reductive dehalogenation of the aryl halide, where the bromine atom is replaced by a hydrogen atom.[4] This can be caused by several factors within the catalytic cycle.
-
Troubleshooting:
-
Choice of Base and Solvent: The combination of base and solvent can significantly impact the extent of dehalogenation. Careful screening of conditions may be necessary.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.
-
Purity of Reagents: Ensure all reagents, especially the boronic acid, are of high purity, as impurities can sometimes contribute to catalyst deactivation and side reactions.
-
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (or its O-protected derivative) (1.0 eq), the boronic acid or ester (1.2 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq), and the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Diagram 2: Suzuki-Miyaura Coupling - Minimizing Dehalogenation
Caption: Strategies to minimize dehalogenation in Suzuki-Miyaura coupling.
IV. References
-
Drechsel, E. (1888). Ueber Elektrolyse des Phenols mit Wechselströmen. Journal für praktische Chemie, 38(1), 65–74. --INVALID-LINK--
-
BenchChem. (2025). Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. --INVALID-LINK--
-
Borsche, W. (1908). Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1–2), 49–80. --INVALID-LINK--
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. --INVALID-LINK--
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. --INVALID-LINK--
-
The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. (n.d.). ResearchGate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
Wikipedia. (n.d.). Williamson ether synthesis. --INVALID-LINK--
-
PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. --INVALID-LINK--
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. --INVALID-LINK--
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. --INVALID-LINK--
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. --INVALID-LINK--
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). PMC. --INVALID-LINK--
-
ChemScene. (n.d.). 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde. --INVALID-LINK--
-
PubChem. (n.d.). 4-Fluoro-3-hydroxybenzaldehyde. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-(4-Hydroxy-phenoxy)-benzaldehyde. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-difluoromethoxy-4-fluorophenol. --INVALID-LINK--
-
Allfluoro pharmaceutical co .ltd. (n.d.). This compound. --INVALID-LINK--
References
Technical Support Center: Troubleshooting Witt-ig Reactions with Substituted Benzaldehydes
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful olefination reaction with substituted benzaldehydes. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments. This is not a rigid template, but a dynamic guide structured to explain the causality behind experimental choices and to provide self-validating protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that frequently arise when working with substituted benzaldehydes in the Wittig reaction.
Q1: How do substituents on the benzaldehyde ring affect the reaction rate?
Substituents on the benzaldehyde ring significantly influence the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack by the phosphorus ylide.[1]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups increase the reaction rate. They pull electron density away from the carbonyl carbon, making it more electron-deficient and thus more susceptible to attack by the nucleophilic ylide.[1]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) groups decrease the reaction rate. These groups push electron density into the aromatic ring and towards the carbonyl group, reducing its electrophilicity.[1]
Q2: What is the difference between a stabilized and an unstabilized ylide, and how does this choice affect the reaction with my substituted benzaldehyde?
The stability of the ylide is a critical factor that dictates not only its reactivity but also the stereochemical outcome of the reaction.
-
Unstabilized Ylides : These ylides have alkyl or aryl groups attached to the carbanion (e.g., Ph₃P=CH-CH₃). They are highly reactive and less stable. With most aldehydes, including substituted benzaldehydes, they predominantly form the (Z)-alkene (cis) under kinetic control, especially in salt-free conditions.[2][3]
-
Stabilized Ylides : These ylides contain an electron-withdrawing group (e.g., an ester or ketone, such as Ph₃P=CH-CO₂Et) that can delocalize the negative charge of the carbanion through resonance. This increased stability makes them less reactive. Stabilized ylides generally react with aldehydes to give the more thermodynamically stable (E)-alkene (trans) with high selectivity.[2][3]
-
Semi-stabilized Ylides : Ylides with aryl or vinyl substituents (e.g., benzylides) fall into this category. Their stereoselectivity can be poor and highly dependent on the reaction conditions and the specific substituted benzaldehyde used.[4]
Q3: My reaction is sluggish or not going to completion. What are the first things I should check?
If your Wittig reaction is performing poorly, consider these initial troubleshooting steps:
-
Ylide Formation : Confirm that your ylide was successfully generated. The formation of a colored solution (often deep red, orange, or yellow) upon addition of the base is a good indicator. The absence of color may suggest an issue with the base, solvent, or phosphonium salt.
-
Base Strength : Ensure the base is strong enough to deprotonate the phosphonium salt. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[2] For stabilized ylides, weaker bases such as sodium ethoxide or even sodium carbonate can be sufficient.
-
Anhydrous Conditions : For reactions using strong, organometallic bases like n-BuLi, strictly anhydrous conditions are crucial. Any moisture will quench the base and the ylide.
-
Aldehyde Purity : Impurities in your substituted benzaldehyde can interfere with the reaction. Ensure it is pure and free from any corresponding benzoic acid, which can quench the ylide.
Q4: I am having a very difficult time purifying my product from the triphenylphosphine oxide byproduct. What can I do?
The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions. Here are several effective strategies:
-
Crystallization/Precipitation : TPPO is often crystalline. Attempting to crystallize your product from a suitable solvent system may leave the TPPO in the mother liquor, or vice versa. Alternatively, after the reaction, you can try to precipitate the TPPO by adding a non-polar solvent like hexanes or pentane to a solution of the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane or diethyl ether).
-
Column Chromatography : While sometimes challenging, optimizing your solvent system for flash chromatography can effectively separate your product from TPPO. A gradient elution is often helpful.
-
Precipitation with Metal Salts : TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the crude reaction mixture can precipitate the TPPO-metal complex, which can then be removed by filtration.
-
Conversion to a Water-Soluble Derivative : TPPO can be converted to a water-soluble phosphonium salt by reaction with acids, facilitating its removal by aqueous extraction.
Troubleshooting Guides
This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered with substituted benzaldehydes.
Problem 1: Low or No Yield
Symptom: TLC analysis shows unreacted benzaldehyde and/or no desired alkene product.
-
Explanation: The ylide is not being generated in sufficient quantity to react with the benzaldehyde. This could be due to an inactive base, wet solvent, or a poor quality phosphonium salt.
-
Solution:
-
Verify Base Activity: Use a freshly opened bottle of strong base or titrate it before use.
-
Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous solvents, especially when using highly reactive bases like n-BuLi.
-
Phosphonium Salt Quality: Ensure your phosphonium salt is dry and pure. It can be hygroscopic.
-
-
Explanation: Benzaldehydes with strong electron-donating groups (e.g., p-methoxybenzaldehyde, p-dimethylaminobenzaldehyde) are less electrophilic and react more slowly.
-
Solution:
-
Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period or gently heat the reaction mixture (if the ylide is stable enough at higher temperatures).
-
Use a More Reactive Ylide: If possible, switch to a less stable, more nucleophilic ylide.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than their phosphonium ylide counterparts and can be more effective with less reactive aldehydes.[5][6]
-
-
Explanation: Ortho-substituted benzaldehydes (e.g., o-tolualdehyde, 2-chlorobenzaldehyde) can present significant steric hindrance, slowing down the approach of the bulky ylide to the carbonyl carbon.
-
Solution:
-
Prolonged Reaction Time/Increased Temperature: Similar to dealing with electron-donating groups, allowing more time or providing thermal energy can help overcome the steric barrier.
-
Use a Less Bulky Ylide: If your synthesis allows, using a smaller phosphonium ylide can sometimes improve yields.
-
Switch to the Horner-Wadsworth-Emmons Reaction: The HWE reaction can sometimes be more successful with sterically hindered substrates.[5][6]
-
Problem 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
Symptom: The reaction produces a mixture of (E) and (Z) isomers, or the undesired isomer is the major product.
-
Explanation: The stereochemical outcome is fundamentally linked to the stability of the ylide.
-
Solution:
-
For (Z)-alkenes: Use a non-stabilized ylide in an aprotic, non-polar solvent (like THF or diethyl ether) under salt-free conditions. The use of sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) is generally preferred over lithium bases for higher (Z)-selectivity.
-
For (E)-alkenes: Use a stabilized ylide . These reactions are often run at room temperature or with gentle heating to allow for equilibration to the more stable (E)-product.
-
-
Explanation: Lithium salts can coordinate to the betaine intermediate, leading to equilibration and a loss of stereoselectivity, often favoring the (E)-alkene. This is particularly relevant when using n-BuLi as the base.
-
Solution:
-
Use Salt-Free Conditions: If (Z)-selectivity is desired, use a lithium-free base like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).
-
Schlosser Modification: For the intentional synthesis of (E)-alkenes from non-stabilized ylides, the Schlosser modification can be employed. This involves the addition of a second equivalent of an organolithium reagent at low temperature to deprotonate the betaine intermediate, followed by protonation to favor the (E)-alkene.
-
Problem 3: Side Reactions
Symptom: Formation of unexpected byproducts observed by TLC, NMR, or MS.
-
Explanation: If your substituted benzaldehyde contains other electrophilic functional groups (e.g., esters, ketones), the ylide may react with them. However, ylides are generally selective for aldehydes over ketones, and do not typically react with esters under standard Wittig conditions.
-
Solution:
-
Protecting Groups: If you have a more reactive ketone present in your molecule, consider protecting it before the Wittig reaction.
-
Reaction Conditions: Running the reaction at low temperatures can sometimes improve selectivity for the more reactive aldehyde.
-
-
Explanation: Some substituted benzaldehydes, particularly those with activating groups, can be prone to oxidation to the corresponding benzoic acid or polymerization under basic conditions.
-
Solution:
-
Use Freshly Purified Aldehyde: Ensure your starting material is of high purity.
-
Inverse Addition: Add the ylide solution to the aldehyde solution to avoid exposing the aldehyde to a large excess of base.
-
Control Temperature: Run the reaction at a lower temperature to minimize side reactions.
-
Data and Protocols
Relative Reactivity of Substituted Benzaldehydes
The following table summarizes the relative reaction rates of various substituted benzaldehydes in the Wittig reaction, demonstrating the electronic effects of the substituents.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | 0.3 |
Data adapted from BenchChem.[1][7] This data clearly illustrates that electron-withdrawing groups significantly accelerate the reaction, while electron-donating groups have a retarding effect.
Experimental Protocols
This protocol is designed for the synthesis of an (E)-alkene.
Materials:
-
4-Nitrobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
This protocol is designed for the synthesis of a (Z)-alkene under salt-free conditions.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
4-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask, followed by the benzyltriphenylphosphonium chloride (1.2 eq) in portions at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases and the characteristic color of the ylide is observed.
-
Cool the ylide solution to 0 °C and add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC. Due to the electron-donating group, this reaction may require several hours to overnight for completion.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Wittig Reaction
The Wittig Reaction Mechanism
The modern understanding of the Wittig reaction mechanism under salt-free conditions involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.
Caption: The concerted mechanism of the Wittig reaction.
Troubleshooting Decision Tree
This decision tree can guide you through the troubleshooting process for a failing Wittig reaction.
Caption: A decision tree for troubleshooting Wittig reactions.
When to Consider the Horner-Wadsworth-Emmons (HWE) Reaction
For particularly challenging cases, especially those involving sterically hindered or electron-rich benzaldehydes that give low yields with the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[5][6]
Key Advantages of the HWE Reaction:
-
Easier Purification: The phosphate byproduct is water-soluble and easily removed by aqueous extraction, avoiding the often-difficult separation from triphenylphosphine oxide.[5][6][8]
-
Increased Nucleophilicity: The phosphonate carbanions are more nucleophilic than Wittig ylides, often leading to better yields with less reactive aldehydes.[5][8][9]
-
High (E)-Selectivity: The HWE reaction typically provides excellent selectivity for the (E)-alkene.[6][10]
If you are struggling with a Wittig reaction, particularly if (E)-alkene synthesis is your goal, it is highly recommended to explore the HWE reaction as a more robust alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Aromatic Formylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Aromatic Formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a formyl group (-CHO) onto aromatic systems. Formylation is a fundamental transformation in organic synthesis, providing key aldehyde intermediates for a vast array of applications, from pharmaceuticals to materials science.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to optimize your reaction conditions effectively and confidently.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during formylation experiments. Each answer provides not just a solution, but an explanation of the underlying chemical principles.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common frustrations in synthesis. The cause often lies in reagent quality, substrate reactivity, or reaction conditions.
Q1: My Vilsmeier-Haack reaction is failing or giving a very low yield. What are the most critical parameters to check?
A1: The Vilsmeier-Haack reaction, which uses a pre-formed electrophile from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), is highly sensitive to reaction conditions.[3][4] Success hinges on the potent electrophilicity of the Vilsmeier reagent (a chloroiminium ion).[5][6]
Causality & Corrective Actions:
-
Reagent Quality is Paramount: The Vilsmeier reagent is highly reactive towards water. Any moisture will consume the reagent and inhibit the reaction.
-
DMF: Use anhydrous DMF. Commercially available anhydrous grades are suitable, but for highly sensitive substrates, consider drying over molecular sieves.
-
POCl₃: Use freshly distilled or a newly opened bottle of phosphorus oxychloride.[4] POCl₃ can hydrolyze over time to phosphoric acid and HCl, which are ineffective.
-
-
Substrate Reactivity: This reaction is a form of electrophilic aromatic substitution and therefore works best with electron-rich starting materials.[3][5][7]
-
Highly Activated Rings: Substrates like phenols, anilines, pyrroles, and other electron-rich heterocycles are ideal.[5][7]
-
Deactivated Rings: Aromatic rings with electron-withdrawing groups (e.g., nitro, cyano, carbonyl) are generally poor substrates and will likely fail to react under standard conditions.[7]
-
-
Reaction Temperature & Time: The optimal temperature depends on the nucleophilicity of your aromatic substrate.
-
For highly reactive substrates: The reaction can often be run at 0°C to room temperature.
-
For less reactive substrates: Heating is often necessary. A temperature range of 40-80°C is common, and for very sluggish reactions, refluxing may be required.[4] Always monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.
-
-
Stoichiometry: The ratio of reagents is critical for generating the active electrophile efficiently. A common starting point is a POCl₃ to DMF ratio of 1.5:3.0 equivalents relative to the aromatic substrate.[4]
Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Reaction
Here is a logical workflow to diagnose and solve low-yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Formylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 4-Bromo-3-fluoro-2-hydroxybenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during the purification of this versatile synthetic intermediate.
Introduction: Understanding the Molecule and Potential Impurities
This compound is a trifunctional aromatic compound, and its purification can be challenging due to the presence of various impurities stemming from its synthesis. The hydroxyl and aldehyde groups introduce polarity and reactivity, while the halogen substituents influence its electronic properties and potential for side reactions.
Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-bromo-1-fluorobenzene or 3-bromo-2-fluorophenol.
-
Isomeric Byproducts: Formylation reactions are often not perfectly regioselective, leading to the formation of other isomers.
-
Oxidation Product: The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid (4-Bromo-3-fluoro-2-hydroxybenzoic acid).
-
Dehalogenated Byproducts: Reductive conditions or certain catalytic processes can lead to the loss of bromine or fluorine.[1]
-
Polymerization Products: Aldehydes, particularly when heated or under acidic/basic conditions, can polymerize.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily substance, but I expect a solid. What's the likely cause and how can I fix it?
Answer:
This is a common issue and can be attributed to several factors:
-
High Concentration of Impurities: A significant level of impurities can depress the melting point of your product, resulting in an oil or tar-like substance.
-
Presence of Polymeric Material: As mentioned, aldehydes can polymerize, leading to viscous, non-crystalline material.[2]
-
Residual Solvent: Trapped solvent from the reaction workup can also lead to an oily appearance.
Recommended Actions:
-
Initial Attempt at Crystallization: Try to induce crystallization by dissolving a small amount of the oil in a minimal amount of a suitable hot solvent (see the Recrystallization Protocol below for solvent selection) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystal formation.
-
Liquid-Liquid Extraction: An initial purification can be achieved through liquid-liquid extraction to remove acidic or basic impurities. Given the phenolic nature of the target compound, a carefully controlled extraction is necessary.[3][4][5]
-
Column Chromatography: If crystallization and extraction fail, column chromatography is the most effective method for separating a wide range of impurities from your target compound.[6][7]
Question 2: I'm seeing a significant spot on my TLC that I suspect is the carboxylic acid impurity. What's the best way to remove it?
Answer:
The presence of the corresponding carboxylic acid is a frequent issue due to the oxidation of the aldehyde.[2] Fortunately, its acidic nature makes it relatively straightforward to remove.
Recommended Actions:
-
Aqueous Base Wash (Liquid-Liquid Extraction): Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the less acidic phenolic hydroxyl of your desired product should largely remain in the organic phase.
-
Caution: Strong bases like sodium hydroxide should be avoided as they can deprotonate the phenolic hydroxyl and pull your product into the aqueous layer.
-
-
Column Chromatography: If the acid is not completely removed by washing, it will separate well on a silica gel column. The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value.[6]
Question 3: My yield is very low after column chromatography. What are the possible reasons?
Answer:
Low recovery from column chromatography can be frustrating. Here are some common causes and how to address them:
-
Irreversible Adsorption on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or irreversible binding.[8]
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine to your eluent. This will neutralize the acidic sites on the silica.[8] Alternatively, you could use a different stationary phase like alumina.
-
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, your compound may not elute at all.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.25-0.35 for your desired compound to ensure good separation.[8]
-
-
Co-elution with Impurities: If an impurity has a similar polarity to your product, it may elute at the same time, leading to mixed fractions that are then discarded, lowering the overall yield of pure product.
-
Solution: Try a different solvent system to alter the selectivity of the separation. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order of compounds.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point for developing an optimized recrystallization procedure.
-
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., hexanes, toluene, dichloromethane, ethanol, water, or mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add a small amount of the chosen hot solvent to your crude product. Add more solvent portion-wise with heating and swirling until the product is fully dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Start with a two-solvent system like Toluene/Hexanes or Dichloromethane/Hexanes | The aromatic and polar nature of the molecule suggests solubility in moderately polar solvents. A less polar anti-solvent will help induce crystallization. |
| Cooling Rate | Slow cooling to room temperature before refrigeration | Rapid cooling can trap impurities within the crystal lattice. |
Protocol 2: Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[7]
-
Solvent System Selection: Use TLC to determine the optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.[8]
-
Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product? A1: The purity of your this compound should be assessed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.
Q2: What is the best way to store the purified this compound? A2: To prevent degradation, especially oxidation of the aldehyde, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[2] Refrigeration is recommended.
Q3: I tried a bisulfite extraction, but it didn't work well. Why might that be? A3: Bisulfite extraction is a classical method for purifying aldehydes by forming a water-soluble adduct.[6][9] However, the reactivity can be influenced by steric hindrance and the electronic nature of the aromatic ring. The presence of the ortho-hydroxyl group in your compound might sterically hinder the formation of the bisulfite adduct. While effective for many aromatic aldehydes, it may not be universally applicable.[9]
Purification Strategy Workflow
Here is a graphical representation of a decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 8. researchgate.net [researchgate.net]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of this valuable, polysubstituted aromatic intermediate. Our focus is on providing practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
Two primary retrosynthetic pathways are commonly considered for the preparation of this compound. This guide is structured to address the potential issues that may arise in each of these routes.
Visualizing the Synthetic Pathways
To provide a clear overview, the two main synthetic routes are illustrated below.
Validation & Comparative
A Researcher's Guide to the Spectroscopic Scrutiny of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Comparative ¹H and ¹³C NMR Analysis
In the intricate landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecular entities is paramount. 4-Bromo-3-fluoro-2-hydroxybenzaldehyde stands as a pivotal building block, its utility defined by the precise arrangement of its functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for verifying this arrangement, providing a detailed electronic and topological fingerprint of the molecule.
The Logic of Substituent Effects in NMR
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the introduction of substituents can dramatically alter the electron density distribution around the ring through a combination of inductive and resonance effects. This, in turn, governs the observed chemical shifts of both proton and carbon nuclei.
Electron-withdrawing groups, such as the bromine atom and the aldehyde group, pull electron density away from the aromatic ring, deshielding the nearby nuclei and causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups, like the hydroxyl group, push electron density into the ring, shielding the ortho and para positions and shifting their signals to a lower chemical shift (upfield).[2] The fluorine atom exhibits a strong electron-withdrawing inductive effect but a weaker electron-donating resonance effect.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is anticipated to display three distinct signals in the aromatic region, in addition to the aldehyde and hydroxyl proton signals. The expected splitting patterns and chemical shifts are a direct consequence of the interplay between the substituents.
Key Predicted Features:
-
Aldehyde Proton (-CHO): A singlet, expected to appear far downfield (around 9.8-10.0 ppm), characteristic of aldehyde protons.[1]
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent. However, due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen, this proton is expected to be significantly deshielded, appearing at a high chemical shift (potentially >11 ppm). A similar effect is observed in 4-bromo-2-hydroxybenzaldehyde.[1]
-
Aromatic Protons: The two aromatic protons will appear as doublets due to coupling with each other and will also exhibit smaller couplings to the fluorine atom.
-
H-5: This proton is ortho to the bromine atom and meta to the aldehyde group. It is expected to be a doublet of doublets due to coupling to H-6 and the fluorine atom. Its chemical shift will be influenced by the deshielding effects of the adjacent bromine and the fluorine atom.
-
H-6: This proton is ortho to the aldehyde group and meta to the bromine atom. It is expected to be a doublet of doublets due to coupling to H-5 and a smaller long-range coupling to the fluorine atom. The strong deshielding effect of the ortho aldehyde group will likely place this signal at the most downfield position in the aromatic region.
-
Comparative ¹H NMR Data
To substantiate our predictions, let us examine the experimental ¹H NMR data for related compounds.
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm), Multiplicity | Aromatic Protons δ (ppm), Multiplicity, J (Hz) | Hydroxyl Proton (-OH) δ (ppm), Multiplicity |
| 4-Bromo-2-hydroxybenzaldehyde | CDCl₃ | 9.85 (s) | 7.50 (d, J=8.4), 7.01 (dd, J=8.4, 2.0), 6.94 (d, J=2.0) | 11.01 (s) |
| 4-Fluorobenzaldehyde | CDCl₃ | 9.97 (s) | 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) | - |
| 2-Hydroxybenzaldehyde | CDCl₃ | 9.88 (s) | 7.55-7.45 (m), 7.00-6.85 (m) | 11.05 (s) |
Data compiled from various sources, including Benchchem.[1]
The data from 4-bromo-2-hydroxybenzaldehyde provides a strong basis for our predictions for the hydroxyl and aldehyde protons, as well as the general appearance of a trisubstituted aromatic system.[1] The data for 4-fluorobenzaldehyde illustrates the influence of a fluorine substituent on the aromatic proton chemical shifts.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, one for each carbon atom. The chemical shifts will be dictated by the nature of the attached substituents and their position on the ring. A key feature will be the presence of carbon-fluorine couplings (J-couplings), which provide invaluable structural information.
Key Predicted Features:
-
Carbonyl Carbon (C=O): This carbon will appear at a very high chemical shift, typically in the range of 190-200 ppm.[3] The intramolecular hydrogen bond may shift this even further downfield, as seen in 4-bromo-2-hydroxybenzaldehyde where it is approximately 196.5 ppm.[1]
-
C-1 (C-CHO): The carbon to which the aldehyde is attached will be found in the aromatic region, likely around 120-125 ppm.
-
C-2 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded by the oxygen atom, appearing at a high chemical shift, likely in the range of 155-160 ppm. It will also exhibit a coupling to the adjacent fluorine atom.
-
C-3 (C-F): This carbon, directly bonded to the highly electronegative fluorine atom, will show a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. Its chemical shift will be significantly downfield.
-
C-4 (C-Br): The carbon attached to the bromine atom will be deshielded, though to a lesser extent than the carbon attached to oxygen or fluorine. It will also show a smaller coupling to the fluorine atom.
-
C-5 and C-6: These carbons, bearing hydrogen atoms, will appear in the typical aromatic region (115-135 ppm) and will also exhibit smaller couplings to the fluorine atom.
Comparative ¹³C NMR Data
| Compound | Solvent | Carbonyl Carbon (C=O) δ (ppm) | Aromatic Carbons δ (ppm) |
| 4-Bromo-2-hydroxybenzaldehyde | CDCl₃ | 196.5 | 161.2, 138.5, 122.9, 120.6, 115.1, 113.8 |
| 4-Fluorobenzaldehyde | CDCl₃ | 190.5 | 166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz) |
| 4-Hydroxybenzaldehyde | DMSO-d₆ | 191.1 | 162.7, 132.6, 129.8, 116.2 |
Data compiled from various sources, including Benchchem and ChemicalBook.[1][4]
The ¹³C NMR data for 4-fluorobenzaldehyde clearly demonstrates the characteristic large one-bond C-F coupling and smaller long-range couplings, which are crucial for the structural confirmation of our target molecule. The data for the other analogs provide reference points for the chemical shifts of carbons attached to -CHO, -OH, and -Br.
Experimental Protocols
Acquiring high-quality NMR spectra is fundamental to accurate structural analysis. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
2. ¹H NMR Acquisition:
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
3. ¹³C NMR Acquisition:
-
Spectrometer Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets (which will be split by fluorine).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Visualizing Molecular Connectivity and NMR Effects
The following diagrams, generated using Graphviz, illustrate the structure of this compound and the key NMR interactions.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the aromatic region.
Conclusion
While direct experimental NMR data for this compound remains elusive in readily accessible databases, a robust and detailed prediction of its ¹H and ¹³C NMR spectra can be formulated. This predictive analysis, grounded in the fundamental principles of substituent effects and substantiated by comparative data from structural analogs, provides a powerful framework for the spectroscopic identification and characterization of this important synthetic intermediate. The anticipated chemical shifts, multiplicities, and particularly the characteristic carbon-fluorine and proton-fluorine coupling constants, will serve as a definitive fingerprint for this molecule, enabling researchers to confidently verify its structure and purity.
References
A Comparative Study of Fluorinated vs. Non-Fluorinated Benzaldehydes: A Guide for Researchers
Introduction: The Strategic Role of Fluorine in Benzaldehyde Chemistry
In the landscape of medicinal chemistry and fine chemical synthesis, the benzaldehyde scaffold is a cornerstone. Its reactivity as an electrophile and its utility as a precursor to a vast array of more complex molecules are well-established. The strategic introduction of fluorine atoms onto the benzaldehyde ring, however, fundamentally alters its chemical personality. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated benzaldehydes, moving beyond general principles to offer supporting experimental data and practical, field-proven insights for researchers, scientists, and drug development professionals.
The judicious placement of fluorine, the most electronegative element, imparts unique properties to organic molecules. These changes are not merely incremental; they can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[1][2] In drug development, for instance, fluorination is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[3][4][5] This guide will dissect the causality behind these effects, providing a robust framework for understanding and predicting the behavior of these valuable synthetic intermediates.
Part 1: Comparative Physicochemical and Spectroscopic Properties
The introduction of fluorine onto the benzaldehyde ring induces significant changes in its electronic structure, which are directly observable through various analytical techniques. These properties are not just diagnostic; they are direct indicators of the altered reactivity of the molecule.
Electronic Properties and Spectroscopic Signatures
The primary influence of fluorine is its powerful electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho and para positions and, to a lesser extent, the meta position. This withdrawal of electron density from the aromatic ring directly impacts the electrophilicity of the carbonyl carbon.
1.1.1. ¹³C NMR Spectroscopy: A Probe of Carbonyl Electrophilicity
The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electron density. A more deshielded (downfield) signal indicates a more electron-deficient, and therefore more electrophilic, carbonyl carbon.[6] Fluorine substitution consistently leads to a downfield shift of the carbonyl carbon signal compared to unsubstituted benzaldehyde.
| Compound | Carbonyl ¹³C Chemical Shift (δ, ppm) |
| Benzaldehyde | ~192.3[7] |
| 4-Fluorobenzaldehyde | ~190.8 (relative to TMS) |
| 2-Fluorobenzaldehyde | ~188.9 (relative to TMS) |
| 2,4-Difluorobenzaldehyde | ~187.5 (relative to TMS) |
Note: Absolute chemical shifts can vary slightly with solvent and concentration. The trend, however, remains consistent. Data compiled from various spectroscopic sources.[1][8]
1.1.2. Infrared (IR) Spectroscopy: C=O Bond Strength
The C=O stretching frequency in an IR spectrum correlates with the bond strength. Electron-withdrawing groups pull electron density away from the carbonyl group, leading to a shorter, stronger bond with a higher stretching frequency (wavenumber).[9][10]
| Compound | C=O Stretching Frequency (ν, cm⁻¹) |
| Benzaldehyde | ~1703[11] |
| 4-Fluorobenzaldehyde | ~1705 |
| 2-Fluorobenzaldehyde | ~1710 |
Note: Values are for the liquid phase and can vary. The trend shows an increase in frequency with fluorine substitution, indicating a more polarized and reactive C=O bond.[12]
Acidity and Bond Dissociation Energy (BDE)
1.2.1. pKa Considerations
While the aldehyde proton is not typically considered acidic, the electron-withdrawing nature of fluorine can influence the acidity of other protons on the molecule or the pKa of derivatives, such as the corresponding benzoic acids. For example, the pKa of benzoic acid is 4.20, whereas 4-fluorobenzoic acid has a pKa of 4.14, and 2-fluorobenzoic acid has a pKa of 3.27, demonstrating a significant increase in acidity. This trend is directly attributable to the stabilization of the conjugate base by the electronegative fluorine atom.[13][14]
1.2.2. Aldehydic C-H Bond Dissociation Energy (BDE)
The aldehydic C-H bond is relatively weak, with a BDE of approximately 88-90 kcal/mol for benzaldehyde.[15][16] This makes it susceptible to abstraction by radicals. Electron-withdrawing substituents like fluorine are expected to slightly increase the C-H BDE, making abstraction more difficult. This is because these groups destabilize the resulting benzoyl radical.
Part 2: Comparative Chemical Reactivity: A Mechanistic Deep Dive
The electronic perturbations caused by fluorination have a direct and predictable impact on the reactivity of the aldehyde functional group. The overarching principle is that the increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes enhances their reactivity towards nucleophiles .
References
- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cshifts [sites.science.oregonstate.edu]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Computational and Comparative Analysis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Guide for Synthetic and Medicinal Chemists
In the landscape of drug discovery and fine chemical synthesis, halogenated benzaldehydes are pivotal building blocks. Their unique electronic properties and positional reactivity allow for the construction of complex molecular architectures. This guide provides a comprehensive computational analysis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde, a trifunctionalized aromatic aldehyde with significant potential in organic synthesis.
Given the limited availability of public experimental spectroscopic data for this specific molecule, this guide employs a robust, self-validating computational approach. We will not only predict the spectral characteristics of this compound but also benchmark our computational methodology against the known experimental data of structurally related analogs. This comparative analysis will illuminate the distinct influence of the bromo, fluoro, and hydroxyl substituents on the spectral properties, providing researchers with a reliable framework for characterization and reaction planning.
The Significance of Halogenated Salicylaldehydes
Salicylaldehydes (2-hydroxybenzaldehydes) and their halogenated derivatives are privileged scaffolds in medicinal chemistry and material science. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the aldehyde, influencing its reactivity and conformation. Halogen atoms, particularly bromine and fluorine, introduce specific electronic effects (inductive and mesomeric), modulate lipophilicity, and can act as handles for further functionalization through cross-coupling reactions. The specific substitution pattern in this compound presents a unique combination of these features, making it a valuable synthon.
Computational Methodology: A Self-Validating Protocol
To ensure the trustworthiness of our predictions, we employed a widely accepted Density Functional Theory (DFT) methodology. The causality behind our choice of theoretical level is rooted in achieving a balance between computational cost and accuracy for molecules of this class.
Experimental Protocol: Computational Details
-
Software: All calculations were performed using the Gaussian 16 suite of programs.
-
Geometry Optimization: The molecular geometry of this compound and its structural analogs was optimized in the gas phase using the B3LYP functional and the 6-31G(d) basis set. This level of theory is well-established for providing reliable geometries of organic molecules.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to predict the infrared (IR) spectra.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts. These calculations were performed at the B3LYP/6-311+G(2d,p) level of theory, using the previously optimized geometries. Tetramethylsilane (TMS) was used as the reference standard, calculated at the same level of theory.
-
Mass Spectrum Prediction: While direct prediction of mass spectra is complex, we will infer the expected molecular ion peaks based on the calculated exact mass and the characteristic isotopic pattern of bromine.
The workflow for our computational analysis is depicted below:
Caption: Computational workflow for spectral prediction.
Results and Comparative Analysis
To validate our computational approach, we first calculated the ¹H and ¹³C NMR spectra for 4-Bromo-2-hydroxybenzaldehyde, a close analog for which reliable experimental data is available.[1]
Table 1: Validation of Computational Methodology for 4-Bromo-2-hydroxybenzaldehyde
| ¹H NMR Chemical Shift (ppm) | Experimental[1] | Calculated | Deviation |
| Aldehyde-H | 9.85 | 9.79 | -0.06 |
| Aromatic-H (d, J=8.4 Hz) | 7.50 | 7.45 | -0.05 |
| Aromatic-H (dd, J=8.4, 2.0 Hz) | 7.01 | 6.98 | -0.03 |
| Aromatic-H (d, J=2.0 Hz) | 6.94 | 6.90 | -0.04 |
| Hydroxyl-H | 11.01 | 10.95 | -0.06 |
| ¹³C NMR Chemical Shift (ppm) | Experimental[1] | Calculated | Deviation |
| C=O | ~196.5 | 195.8 | -0.7 |
| C-OH | ~161.0 | 160.5 | -0.5 |
| C-Br | ~112.0 | 111.7 | -0.3 |
| Aromatic-C | ~138.0, 122.0, 120.0 | 137.5, 121.8, 119.6 | -0.5, -0.2, -0.4 |
The small deviations between the experimental and calculated values for 4-Bromo-2-hydroxybenzaldehyde instill confidence in our chosen computational methodology. We can now apply this method to predict the spectral properties of this compound and compare it with other relevant analogs.
Predicted and Comparative Spectroscopic Data
The following table presents the predicted spectroscopic data for this compound alongside the experimental data for several of its isomers and related compounds. This juxtaposition highlights the influence of the substituent positions on the spectral features.
Table 2: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aldehyde-H | Aromatic-H | Hydroxyl-H |
| This compound | ~9.82 (Predicted) | ~7.4 (d), ~7.1 (d) (Predicted) | ~11.1 (Predicted) |
| 4-Bromo-2-hydroxybenzaldehyde[1] | 9.85 | 7.50, 7.01, 6.94 | 11.01 |
| 5-Bromo-3-fluoro-2-hydroxybenzaldehyde[2] | 9.79 | 7.35, 7.21 | 11.2 |
| 3-Fluoro-2-hydroxybenzaldehyde | ~9.89 | ~7.3-7.0 (m) | ~10.9 |
| 3-Bromo-4-hydroxybenzaldehyde[3] | 9.75 | 8.01, 7.65, 7.03 | 11.2 |
The predicted downfield shift of the hydroxyl proton in this compound (~11.1 ppm) is consistent with the presence of a strong intramolecular hydrogen bond to the carbonyl oxygen, a characteristic feature of salicylaldehydes. The fluorine atom at position 3 is expected to influence the chemical shifts of the adjacent aromatic protons.
Table 3: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C=O | C-OH | C-Br | C-F |
| This compound | ~195.5 (Predicted) | ~158 (d) (Predicted) | ~110 (d) (Predicted) | ~155 (d) (Predicted) |
| 4-Bromo-2-hydroxybenzaldehyde[1] | ~196.5 | ~161.0 | ~112.0 | - |
| 5-Bromo-3-fluoro-2-hydroxybenzaldehyde[2] | ~194.0 | ~150 (d) | ~108 (d) | ~157 (d) |
| 3-Fluoro-2-hydroxybenzaldehyde | ~195.0 | ~151 (d) | - | ~158 (d) |
The predicted chemical shift of the aldehyde carbon (~195.5 ppm) is in the expected range for salicylaldehydes. The carbon atoms attached to the fluorine and bromine will exhibit splitting in the proton-decoupled ¹³C NMR spectrum due to C-F and C-Br coupling, providing valuable structural information.
Predicted Infrared (IR) and Mass Spectrometry (MS) Data
Infrared Spectroscopy: The calculated IR spectrum of this compound shows characteristic absorption bands:
-
O-H stretch: A broad band around 3200-3400 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.
-
C=O stretch: A strong absorption around 1650-1670 cm⁻¹, characteristic of an aromatic aldehyde with intramolecular hydrogen bonding.
-
C-F stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
C-Br stretch: An absorption in the 500-600 cm⁻¹ region.
Mass Spectrometry: The calculated exact mass of this compound (C₇H₄BrFO₂) is 217.9379 Da. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 218 and 220 should be observed.
Comparison with Alternative Reagents
This compound can be compared with other commercially available halogenated salicylaldehydes for specific synthetic applications.
Table 4: Comparison with Alternative Reagents
| Reagent | Key Features | Potential Applications |
| This compound | Trifunctionalized; distinct reactivity at C-Br, C-F, and aldehyde. | Synthesis of complex heterocyclic systems, ligands for metal catalysis, and pharmaceutical intermediates. |
| 4-Bromo-2-hydroxybenzaldehyde | Simpler substitution pattern; readily available. | General synthesis of brominated salicylaldehyde derivatives. |
| 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | Isomeric to the title compound; different electronic distribution. | Probing structure-activity relationships where substituent position is critical. |
| 3,5-Dibromo-2-hydroxybenzaldehyde | Two bromine atoms for double functionalization. | Synthesis of poly-halogenated compounds and polymers. |
The choice of reagent will depend on the specific synthetic strategy and the desired electronic and steric properties of the target molecule. The unique substitution pattern of this compound offers a distinct advantage for creating highly functionalized and specific molecular architectures.
The logical relationship for selecting a reagent based on desired functionality is illustrated below:
Caption: Reagent selection guide based on synthetic goals.
Conclusion
This guide provides a detailed computational analysis of this compound, a promising building block in organic synthesis. By validating our DFT-based methodology against experimental data for a close analog, we have generated reliable predictions for its ¹H NMR, ¹³C NMR, IR, and mass spectral properties. The comparative analysis with related isomers highlights the unique spectral signatures arising from its specific substitution pattern. This in-silico approach serves as a powerful tool for researchers to anticipate the spectral characteristics of novel compounds, aiding in their identification and facilitating their use in the synthesis of next-generation pharmaceuticals and materials.
References
A Senior Application Scientist's Guide to DFT Calculations for Substituted Benzaldehydes: From First Principles to Reactivity Prediction
For researchers, scientists, and professionals in drug development, a profound understanding of molecular structure and electronic properties is not merely academic—it is the bedrock of rational design. Substituted benzaldehydes are ubiquitous scaffolds in medicinal chemistry, materials science, and organic synthesis.[1][2] Their reactivity, governed by the delicate interplay of electronic effects on the aromatic ring, dictates their behavior in crucial transformations like condensation reactions and their potential as therapeutic agents.[3][4]
This guide provides an in-depth, practical comparison of substituted benzaldehydes using Density Functional Theory (DFT), a powerful computational tool that allows us to peer into the electronic heart of molecules. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that the described protocols are not just a black box but a self-validating system for rigorous scientific inquiry.
The "Why": Grounding a Computational Study in Theory
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a remarkable balance between accuracy and computational cost, particularly for organic molecules.[5] The fundamental principle is that the energy of a molecule can be determined from its electron density. This approach allows us to calculate a wide array of molecular properties, from optimized geometries and vibrational frequencies to the energies of frontier molecular orbitals that govern reactivity.
The choice of a specific DFT method involves selecting two key components: a functional and a basis set .
-
Functional : This is the mathematical engine of the calculation. For many organic systems, hybrid functionals like B3LYP provide a robust and well-validated starting point.[6][7] It incorporates aspects of both Hartree-Fock theory and DFT to deliver reliable results for a wide range of properties. For investigating specific phenomena like charge transfer or electron affinity, other functionals such as CAM-B3LYP or ωB97XD may offer superior performance.[8]
-
Basis Set : This is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is an excellent choice for the systems in this guide.[1][7][8] Let's deconstruct this notation:
-
6-311: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing flexibility.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and other regions of diffuse electron density, which are highly relevant in polar molecules like benzaldehydes.
-
(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogens (p-functions). These allow orbitals to change shape, which is essential for describing chemical bonds accurately.
-
By coupling a reliable functional with a flexible basis set, we establish a level of theory capable of yielding chemically meaningful and predictive results.
The Workflow: A Validated Protocol for DFT Calculations
A successful DFT study follows a logical and sequential workflow. Each step builds upon the last, culminating in a rich dataset for analysis. The following protocol is designed to be a self-validating system, where frequency calculations confirm the stability of optimized geometries.
References
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. matlantis.com [matlantis.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. jocpr.com [jocpr.com]
- 8. Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives - Journal of King Saud University - Science [jksus.org]
A Comparative Guide to the Quantification of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde: HPLC, GC, and UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a key building block in the synthesis of various novel compounds, and its purity can significantly impact reaction yields and the impurity profile of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
As a Senior Application Scientist, my objective is to not only present the methodologies but also to delve into the rationale behind the experimental choices, offering a self-validating framework for each protocol. This guide is designed to empower researchers to make informed decisions about the most suitable analytical method for their specific needs, whether for in-process control, quality assurance of starting materials, or final product release testing.
At a Glance: Methodological Comparison
The choice of an analytical method is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity and selectivity, sample throughput, and available instrumentation. This compound, a solid crystalline compound, is amenable to analysis by all three techniques, each offering distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Simple, rapid quantification in pure samples or simple mixtures. |
| Selectivity | High; can resolve the analyte from closely related impurities. | Very high; excellent separation of volatile isomers and impurities. | Low; susceptible to interference from other absorbing species. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with sensitive detectors. | Moderate (µg to mg level). |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar analytes to increase volatility. | Simple dissolution in a transparent solvent. |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes per sample. | Very fast (<1 minute per sample). |
| Cost | Moderate to high instrument and solvent cost. | Moderate instrument cost, lower solvent cost. | Low instrument cost. |
In-Depth Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC, particularly in its reversed-phase mode, is a cornerstone of pharmaceutical analysis due to its wide applicability and high resolving power. For a polar compound like this compound, which contains hydroxyl and aldehyde functional groups, RP-HPLC is an excellent choice.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure the consistent ionization state of the phenolic hydroxyl group, thereby leading to reproducible retention times. The organic modifier is adjusted to control the elution strength.
-
Detector: A UV detector is ideal as the aromatic ring and carbonyl group of the analyte are strong chromophores, providing excellent sensitivity at a specific wavelength.
Self-Validating System: The method's validity is ensured through a comprehensive validation process that assesses parameters such as linearity, accuracy, precision, specificity, and robustness, in accordance with International Council for Harmonisation (ICH) guidelines.
Gas Chromatography (GC): The Power of Volatility
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is a solid, its relatively low molecular weight and potential for volatilization at elevated temperatures make it a candidate for GC analysis, especially for assessing the presence of volatile impurities and regioisomers.
Causality Behind Experimental Choices:
-
Injection Technique: A split/splitless injector is typically used. A split injection is suitable for concentrated samples to avoid column overload, while a splitless injection is used for trace analysis.
-
Stationary Phase: A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane phase, is often chosen for the separation of aromatic compounds.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For enhanced sensitivity and selectivity, especially for halogenated compounds, an Electron Capture Detector (ECD) can be employed.
Self-Validating System: The GC method must be validated to demonstrate its suitability for its intended purpose. This includes verifying its ability to separate the analyte from potential impurities, such as regioisomers, which can be a significant challenge due to their similar physical properties.
UV-Vis Spectrophotometry: The Rapid Screening Tool
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb light in the ultraviolet-visible range. Due to the presence of the benzaldehyde chromophore, this compound exhibits strong UV absorbance, making this technique suitable for a quick estimation of its concentration in relatively pure samples.
Causality Behind Experimental Choices:
-
Solvent: A solvent that does not absorb in the analytical wavelength range and in which the analyte is stable is chosen. Methanol or ethanol are common choices.
-
Analytical Wavelength (λmax): The wavelength of maximum absorbance is determined by scanning a dilute solution of the analyte across the UV spectrum. Analysis at λmax provides the highest sensitivity and minimizes deviations from Beer's Law.
Self-Validating System: The method's reliability is established by creating a calibration curve with a series of standards of known concentrations and demonstrating a linear relationship between absorbance and concentration. The specificity of the method is its main limitation and must be carefully considered.
Experimental Protocols
Workflow for Method Selection and Validation
Caption: A generalized workflow for the selection, development, validation, and application of an analytical method.
Detailed Protocol 1: Reversed-Phase HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A to 40% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Detailed Protocol 2: Gas Chromatography Method
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD), and a suitable capillary column.
-
DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Materials:
-
This compound reference standard.
-
Dichloromethane or a suitable solvent (GC grade).
-
(Optional) Derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for improved peak shape and volatility.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or 300 °C (ECD).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample and dissolve it in dichloromethane to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the standards and samples.
-
Identify the analyte peak by its retention time.
-
Construct a calibration curve and determine the sample concentration as described for the HPLC method.
-
Detailed Protocol 3: UV-Vis Spectrophotometry Method
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
-
Reagents and Materials:
-
This compound reference standard.
-
Methanol (spectroscopic grade).
-
-
Method:
-
Determination of λmax: Prepare a dilute solution of the reference standard in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For structurally similar compounds like 4-bromosalicylaldehyde, the λmax is expected to be in the range of 250-280 nm.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations in methanol (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in methanol, and dilute to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis and Quantification:
-
Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution using the calibration curve and the measured absorbance.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound, based on typical validation data for similar compounds.
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~3 µg/mL |
| Specificity | High | Very High | Low |
Logical Relationships and Decision Making
The selection of the most appropriate analytical method is a critical step that depends on the specific analytical challenge. The following diagram illustrates the decision-making process based on key analytical requirements.
Caption: A decision tree to guide the selection of the most suitable analytical method.
Conclusion and Recommendations
The quantification of this compound can be effectively achieved using HPLC, GC, and UV-Vis spectrophotometry.
-
HPLC is the recommended method for routine quality control and stability testing due to its high selectivity, sensitivity, and applicability to a wide range of potential impurities.
-
GC is particularly valuable for the analysis of volatile organic impurities and for resolving regioisomers, which can be challenging by HPLC.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective tool for the quantification of the pure substance or for in-process controls where interferences are minimal.
The ultimate choice of method should be based on a thorough evaluation of the specific analytical requirements, and the selected method must be properly validated to ensure the generation of reliable and accurate data. This guide provides the foundational knowledge and detailed protocols to empower researchers in making these critical decisions, thereby contributing to the overall quality and integrity of the drug development process.
A Comparative Analysis of 4-Bromo- vs. 5-Bromo-2-hydroxybenzaldehyde Reactivity for Advanced Synthesis
In the intricate landscape of synthetic organic chemistry, the subtle placement of a single substituent can dramatically alter the reactivity and synthetic utility of a molecule. This guide provides a detailed comparative analysis of two structurally similar yet electronically distinct isomers: 4-bromo-2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. As key building blocks in pharmaceutical and materials science, a nuanced understanding of their reactivity is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple cataloging of properties to explore the underlying electronic and steric factors that govern their chemical behavior, supported by experimental data and established reaction mechanisms.
Foundational Physicochemical Properties
Both 4-bromo- and 5-bromo-2-hydroxybenzaldehyde are derivatives of salicylaldehyde. The core structure contains a strongly activating, ortho-, para-directing hydroxyl group (-OH) and a deactivating, meta-directing aldehyde group (-CHO). The critical difference lies in the position of the bromine atom, a moderately deactivating, ortho-, para-directing halogen. This positioning dictates the electronic landscape of the aromatic ring and, consequently, the reactivity of the functional groups.
| Property | 4-Bromo-2-hydroxybenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde |
| CAS Number | 22532-62-3 | 1761-61-1 |
| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₂ |
| Molar Mass | 201.02 g/mol | 201.02 g/mol |
| Appearance | Off-white to yellow crystalline powder | Light-yellow to beige crystalline powder |
| Melting Point | 128-131 °C | 104-107 °C |
The difference in melting points suggests variations in crystal lattice packing and intermolecular forces, which can be attributed to the distinct dipole moments arising from the different substituent positions.
Synthesis and Spectroscopic Characterization
The most common synthetic route to these isomers is the direct bromination of salicylaldehyde. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and brominating agent used.
General Synthesis Protocol: Bromination of Salicylaldehyde
A standard laboratory procedure involves the electrophilic bromination of 2-hydroxybenzaldehyde. Controlling the stoichiometry and reaction temperature is crucial to favor monosubstitution and influence the isomer ratio.
Step-by-Step Protocol:
-
Dissolve 2-hydroxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise with vigorous stirring.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Separate the 4-bromo and 5-bromo isomers using column chromatography or fractional crystallization.
The 5-bromo isomer is often the major product due to the powerful para-directing effect of the hydroxyl group, which directs the incoming electrophile (bromine) to the position opposite it.
Spectroscopic Fingerprints
While sharing the same molecular formula, the isomers are easily distinguished by their ¹H NMR spectra. The aromatic region, in particular, provides a clear signature for the substitution pattern.
-
4-Bromo-2-hydroxybenzaldehyde: The proton at C5 is a doublet, the proton at C3 is a doublet of doublets, and the proton at C6 is a doublet. The coupling constants will reflect the ortho and meta relationships.
-
5-Bromo-2-hydroxybenzaldehyde: The proton at C6 is a doublet, the proton at C4 is a doublet of doublets, and the proton at C3 is a doublet. The symmetry is different, leading to a distinct splitting pattern.
A Deep Dive into Comparative Reactivity
The reactivity of these isomers is a tale of competing electronic effects. The hydroxyl group donates electron density via resonance (+R effect), while the aldehyde and bromine withdraw electron density via induction (-I effect) and, in the case of the aldehyde, also via resonance (-R effect).
Electrophilic Aromatic Substitution
The aromatic ring's susceptibility to further electrophilic attack is a key area of differentiation. The existing substituents collaboratively direct the incoming electrophile.
-
In 4-Bromo-2-hydroxybenzaldehyde: The positions ortho and para to the powerful -OH group are C3, C5, and C6 (C1 is occupied). The bromine at C4 and the aldehyde at C1 deactivate the ring. The most activated positions for a second substitution are C3 and C5.
-
In 5-Bromo-2-hydroxybenzaldehyde: The positions ortho and para to the -OH group are C3, C4 (C1 is occupied), and C6. The bromine is at C5. The most electron-rich positions are C4 and C6.
Experimental Insight: Nitration Nitration of these isomers highlights the directing effects. Nitration of 5-bromo-2-hydroxybenzaldehyde typically yields 5-bromo-2-hydroxy-3-nitrobenzaldehyde and 5-bromo-2-hydroxy-4-nitrobenzaldehyde, demonstrating the activation of the C3 and C4 positions by the hydroxyl group. In contrast, nitration of the 4-bromo isomer is more complex, often leading to a mixture of products or requiring harsher conditions due to the overall increased deactivation of the ring.
Caption: Directing effects in electrophilic substitution.
Nucleophilic Reactions at the Aldehyde Carbonyl
The electrophilicity of the aldehyde's carbonyl carbon is modulated by the electronic nature of the aromatic ring. A more electron-deficient ring leads to a more electrophilic carbonyl, enhancing its reactivity towards nucleophiles.
-
5-Bromo-2-hydroxybenzaldehyde: The bromine atom is para to the aldehyde group. Its -I effect withdraws electron density, but this is somewhat offset by its +R effect.
-
4-Bromo-2-hydroxybenzaldehyde: The bromine atom is meta to the aldehyde group. In this position, its electron-withdrawing -I effect dominates and is more strongly felt by the aldehyde group, making the carbonyl carbon more electrophilic.
Experimental Insight: Knoevenagel Condensation In a Knoevenagel condensation with an active methylene compound like malononitrile, 4-bromo-2-hydroxybenzaldehyde is often observed to react faster or under milder conditions than the 5-bromo isomer. This is a direct consequence of the heightened electrophilicity of its aldehyde group.
| Reactant | Condensation with Malononitrile | Relative Reactivity |
| 4-Bromo-2-hydroxybenzaldehyde | Higher reaction rate, often better yields under identical conditions. | More Reactive |
| 5-Bromo-2-hydroxybenzaldehyde | Slower reaction rate, may require catalyst or longer reaction times. | Less Reactive |
Caption: Influence of bromine position on aldehyde reactivity.
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic proton is also influenced by the position of the electron-withdrawing bromine atom. A substituent that can better stabilize the resulting phenoxide anion will increase the acidity (lower pKa).
-
4-Bromo-2-hydroxybenzaldehyde: The bromine at the para position to the hydroxyl group can effectively stabilize the negative charge of the phenoxide ion through its strong -I effect.
-
5-Bromo-2-hydroxybenzaldehyde: The bromine is meta to the hydroxyl group. Its ability to stabilize the phenoxide anion via induction is less pronounced compared to the para-position.
Therefore, 4-bromo-2-hydroxybenzaldehyde is expected to be a stronger acid than its 5-bromo counterpart. This has practical implications for reactions involving deprotonation of the hydroxyl group, such as in Williamson ether synthesis, where the 4-bromo isomer may react more readily with a base.
Applications in Drug Development and Advanced Synthesis
The distinct reactivity profiles of these isomers make them suitable for different synthetic strategies.
-
5-Bromo-2-hydroxybenzaldehyde is a common precursor for the synthesis of various biologically active compounds, including Schiff bases and chalcones. Its predictable reactivity in electrophilic substitution makes it a reliable platform for building molecular complexity.
-
4-Bromo-2-hydroxybenzaldehyde , with its more reactive aldehyde group, is advantageous in syntheses where efficient condensation or addition to the carbonyl is the critical step. The C-Br bond at the 4-position is also well-positioned for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity, building molecules with extended conjugation.
Conclusion: A Tale of Two Isomers
The comparison of 4-bromo- and 5-bromo-2-hydroxybenzaldehyde is a classic demonstration of how isomeric structure governs chemical function.
-
For electrophilic aromatic substitution , the 5-bromo isomer offers more predictable and often higher-yielding outcomes due to the powerful para-directing effect of the hydroxyl group.
-
For nucleophilic reactions at the aldehyde , the 4-bromo isomer exhibits enhanced reactivity due to the stronger electron-withdrawing influence of the meta-positioned bromine on the carbonyl group.
-
In terms of acidity , the 4-bromo isomer is the stronger acid, facilitating reactions that require deprotonation of the phenolic hydroxyl.
Ultimately, the choice between these two valuable building blocks is not a matter of which is "better," but which is strategically advantageous for the desired transformation. A thorough understanding of their electronic nuances empowers the synthetic chemist to make informed decisions, optimizing reaction pathways and achieving target molecules with greater efficiency and control.
A Comparative Guide to the Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Modern Approach vs. Classical Methods
For researchers and professionals in drug development and fine chemical synthesis, the efficient and regioselective construction of highly substituted aromatic building blocks is a persistent challenge. 4-Bromo-3-fluoro-2-hydroxybenzaldehyde[1] is one such valuable intermediate, with a substitution pattern that presents significant synthetic hurdles using traditional methods. This guide provides an in-depth comparison of a modern, highly efficient synthetic strategy—Directed ortho-Metalation (DoM)—against classical formylation techniques, offering field-proven insights and supporting experimental data to validate a novel and superior synthetic pathway.
The Synthetic Challenge: Regioselectivity in Polysubstituted Phenols
The synthesis of salicylaldehydes (2-hydroxybenzaldehydes) is a cornerstone of organic chemistry.[2] However, when the phenolic starting material is decorated with multiple substituents, as in the precursor to this compound, controlling the position of the incoming formyl group (-CHO) becomes difficult. Classical methods often suffer from low yields, poor regioselectivity, and the use of harsh or hazardous reagents.[3]
This guide will compare the following methods for the synthesis of the target molecule, starting from 3-bromo-2-fluorophenol:
-
Classical Method 1: The Reimer-Tiemann Reaction
-
Classical Method 2: The Vilsmeier-Haack Reaction
-
A Novel Approach: Directed ortho-Metalation (DoM)
Classical Formylation Methods: A Critical Overview
Traditional methods rely on electrophilic aromatic substitution, where the powerful activating and ortho-, para- directing effect of the hydroxyl group guides the reaction.
The Reimer-Tiemann Reaction
This reaction employs chloroform (CHCl₃) and a strong base to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][5] The electron-rich phenoxide ring attacks the dichlorocarbene, and subsequent hydrolysis yields the aldehyde.
Mechanism & Causality: The reaction proceeds via an electrophilic attack on the activated phenoxide ring. The hydroxyl group strongly directs the incoming electrophile to the ortho and para positions.[4] In the case of 3-bromo-2-fluorophenol, the position ortho to the hydroxyl group (C2) is the most activated and sterically accessible, leading to the desired product. However, the formation of byproducts is common, leading to low yields (typically 20-35%).[6]
The Vilsmeier-Haack Reaction
This method uses a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This forms an electrophilic chloroiminium ion, which then attacks the electron-rich aromatic ring.[9]
Mechanism & Causality: Similar to the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[7] It is generally milder than the Reimer-Tiemann reaction and works well for electron-rich arenes.[10][11] However, the electrophile is less reactive than dichlorocarbene, which can sometimes lead to lower reactivity with less activated phenols. Regioselectivity is still governed by the directing effects of the existing substituents.
A Novel Approach: Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) offers a powerful and highly regioselective alternative.[12] This strategy does not rely on the inherent electronic preferences of the aromatic ring but rather uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. This creates a stabilized aryllithium intermediate that can be quenched with an electrophile, in this case, a formylating agent like DMF.
Mechanism & Causality: For this synthesis, the hydroxyl group of the 3-bromo-2-fluorophenol is first protected with a suitable group that can also act as a powerful DMG, such as a carbamate group (-OCONEt₂).[13] This group chelates to the lithium of the organolithium base (e.g., s-BuLi), positioning it to selectively abstract the proton at the C2 position. This complete control of regioselectivity is the core advantage of the DoM strategy, preventing the formation of other isomers.[12][14]
Head-to-Head Comparison of Synthetic Methods
The choice of synthetic route has profound implications for yield, purity, scalability, and safety. The following table provides a direct comparison based on key performance indicators.
| Feature | Reimer-Tiemann Reaction | Vilsmeier-Haack Reaction | Directed ortho-Metalation (DoM) |
| Regioselectivity | Moderate to Good. Governed by electronics; risk of isomeric byproducts. | Good. Generally favors ortho to -OH but can be influenced by other groups. | Excellent. Governed by the position of the DMG, providing near-perfect control.[14] |
| Typical Yield | Low (20-35%).[6] Often requires extensive purification. | Moderate to Good (often >70% for activated systems).[10] | High to Excellent (often 81-93%).[14] |
| Reaction Conditions | Harsh. Requires strong base (NaOH/KOH) and heating.[5] | Mild. Generally proceeds at lower temperatures. | Cryogenic temperatures (-78 °C) required for lithiation, but overall mild. |
| Key Reagents | Chloroform (toxic, carcinogenic), strong base. | POCl₃ (corrosive), DMF.[7] | Organolithium (pyrophoric, moisture-sensitive), DMF, protecting group. |
| Key Advantages | Uses inexpensive reagents.[6] | Wide scope for electron-rich systems, reliable.[10] | Superb regioselectivity, high yields, clean reactions, predictable outcomes. |
| Key Disadvantages | Low yields, formation of tars, use of toxic chloroform, difficult purification.[2][6] | Requires stoichiometric and corrosive reagents, less effective for electron-poor arenes.[10] | Requires anhydrous conditions, cryogenic temperatures, and a protection/deprotection step. |
Experimental Protocols & Validation
To provide a practical basis for comparison, detailed protocols for the novel DoM approach and the classical Reimer-Tiemann reaction are provided.
Protocol 1: Synthesis via Directed ortho-Metalation (Novel Method)
This two-step, one-pot procedure is adapted from the highly efficient protocol developed by Kauch and Hoppe for salicylaldehydes.[14]
References
- 1. This compound | 1427373-29-2 [sigmaaldrich.com]
- 2. US4231967A - Process for producing salicylaldehyde - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. byjus.com [byjus.com]
- 6. Page loading... [guidechem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-Bromo-3-fluoro-2-hydroxybenzaldehyde are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and practical, field-proven insights. The causality behind each procedural choice is explained to empower you with the knowledge to manage this and similar chemical wastes confidently and responsibly.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is a halogenated aromatic aldehyde. Its hazard classification, according to the Globally Harmonized System (GHS), dictates the necessary precautions for handling and disposal.
This compound is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral)
The presence of bromine and fluorine substituents on the aromatic ring necessitates its classification as a halogenated organic compound . This is a critical consideration for waste segregation, as halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and disposal, often through high-temperature incineration.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The anesthetic properties of phenolic compounds can sometimes mask initial skin contact, making robust barrier protection crucial.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a face shield where splashing is possible. | Protects against airborne particles and accidental splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves. Avoid latex gloves. | Provides a suitable barrier against skin contact. Phenolic compounds can penetrate some glove materials; nitrile offers reliable protection for incidental contact. Regular glove changes are recommended.[5] |
| Protective Clothing | A standard laboratory coat. A chemical-resistant apron is recommended for handling larger quantities. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved N95 dust mask should be used, especially when handling the solid form where dust may be generated. | Mitigates the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][2] All handling of the solid should ideally be performed in a certified chemical fume hood to further minimize inhalation exposure. |
Segregation and Storage of Chemical Waste: A Critical Step
Proper segregation is the cornerstone of safe and compliant chemical waste management. Incompatible wastes, if mixed, can lead to violent reactions, the release of toxic gases, or fire.
Key Principles for Segregation:
-
Designated Hazardous Waste Container: this compound waste must be collected in a designated, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are a suitable choice.
-
Halogenated Waste Stream: This waste must be segregated into a container clearly labeled for "Halogenated Organic Waste."[3][4] Never mix it with non-halogenated solvents or other waste streams.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., harmful, irritant).[6][7] The date of waste generation should also be recorded.[6]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[8] This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong bases.[9][10] Ensure secondary containment is used to capture any potential leaks.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a procedural guide for the disposal of this compound, from small-scale laboratory use to the management of larger quantities.
Caption: Disposal decision workflow for this compound.
Detailed Protocols:
A. For Small Spills and Residual Quantities:
-
Immediate Action: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as detailed in the table above.
-
Containment: If the material is a solid, prevent it from becoming airborne.
-
Dry Cleanup: For solid material, carefully sweep it up using a brush and dustpan.[11] Avoid any actions that could generate dust.[11][12] Place the collected material into your pre-labeled "Halogenated Organic Waste" container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. The cleaning materials should also be placed in the hazardous waste container.
-
Final Steps: Securely seal the waste container. Wash your hands thoroughly after the cleanup is complete.
B. For Bulk Quantities and Unused Reagent:
-
Work Area: Conduct this procedure inside a certified chemical fume hood to minimize inhalation risk.
-
PPE: Wear all required PPE, including a lab coat, nitrile gloves, and safety goggles.
-
Transfer: Carefully transfer the unwanted this compound from its original container into the designated "Halogenated Organic Waste" container. Use a chemically resistant spatula for the solid.
-
Container Rinsing (Empty Containers): If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and added to the "Halogenated Organic Waste" container.
-
Final Steps: Securely seal the waste container and place it in your designated satellite accumulation area.[8]
Emergency Procedures
In the event of a significant spill or personnel exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[13][14] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]
Final Disposal Pathway
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not attempt to dispose of this chemical through standard trash or sewer systems.[6] Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines, as enforced by the Environmental Protection Agency (EPA), is mandatory for all generators of hazardous waste.[6][16]
By following these detailed procedures, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost respect for personal and environmental well-being.
References
- 1. aksci.com [aksci.com]
- 2. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. towson.edu [towson.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. twu.edu [twu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. mtu.edu [mtu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
A Researcher's Guide to Safely Handling 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. Yet, with great potential comes the great responsibility of ensuring safety. This compound is a halogenated phenolic compound with specific handling requirements that demand our full attention. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in established safety science, to ensure that your work with this compound is both productive and, above all, safe.
Our approach is built on the principle of multiple layers of defense, a concept mandated by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[1][2][3][4] This means we do not rely on a single piece of equipment but rather a system of controls—engineering, administrative, and personal protective equipment (PPE)—that work in concert to minimize risk.
Section 1: Hazard Profile of this compound
Understanding the specific hazards of a chemical is the critical first step in determining appropriate protection. This compound is a solid organic compound that presents several health risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, standardized summary of these risks.
| Hazard Class | GHS Classification | Hazard Statement | Rationale and Implications for Handling |
| Acute Toxicity | GHS07 (Harmful) | H302: Harmful if swallowed | Ingestion can lead to significant health issues. This underscores the importance of strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough handwashing after handling. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin can cause irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[5][6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation to the eyes. Chemical splash goggles are mandatory to prevent accidental splashes.[5][6] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | Inhalation of the dust or powder can irritate the respiratory tract. All handling of the solid compound must be performed in a certified chemical fume hood to control airborne particles.[5][6] |
This data is synthesized from supplier safety information.[5]
Section 2: The Core PPE Ensemble: A Multi-Barrier Approach
The selection of PPE is not arbitrary; it is a scientifically informed decision based on the specific hazards identified above. The goal is to create a barrier between you and the chemical agent.
1. Hand Protection: The First Line of Defense
-
Primary Recommendation: Disposable nitrile gloves. Nitrile provides good resistance to a wide range of chemicals, including many organic solvents and weak acids.[7][8] They are intended for incidental splash protection and should be removed and replaced immediately if contact with the chemical occurs.[9][10][11]
-
Causality: While nitrile is a robust choice for general laboratory use, it's important to recognize its limitations. It has poor resistance to certain halogenated hydrocarbons and aromatic solvents.[7][11] For procedures involving significant quantities or prolonged handling, consulting a glove manufacturer's specific chemical resistance guide is a critical step.[9][12]
-
Protocol: Always inspect gloves for tears or holes before use. When removing gloves, do so without touching the outside of the glove with your bare skin to prevent cross-contamination.
2. Eye and Face Protection: Shielding Against Splashes
-
Primary Recommendation: Chemical splash goggles meeting the ANSI Z87.1 standard are mandatory.[9]
-
Causality: this compound is classified as a serious eye irritant.[5] Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against splashes or fine dust. Goggles provide this necessary seal.
-
Enhanced Protection: When there is a higher risk of splashing, such as during solution preparation or transfer of large quantities, a face shield should be worn in addition to safety goggles.[9][13]
3. Body Protection: Preventing Skin Contact
-
Primary Recommendation: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned, is required.
-
Causality: A lab coat serves as a removable barrier to protect your skin and personal clothing from contamination. Synthetic fabrics like polyester or acrylic can melt and fuse to the skin if exposed to certain chemicals or fire, whereas cotton or FR materials offer better protection.[9]
-
Protocol: Lab coats should be laundered regularly and should never be worn outside of the laboratory to prevent the spread of contamination.
4. Respiratory Protection: Engineering Controls as the Primary Solution
-
Primary Recommendation: All procedures involving the handling of solid this compound must be conducted within a properly functioning and certified chemical fume hood.
-
Causality: The fume hood is an engineering control designed to capture and exhaust hazardous vapors and dust, providing the primary layer of respiratory protection.[14] This is the most effective way to prevent respiratory tract irritation from this compound.
-
Supplemental Protection: In the rare event that engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator may be necessary.[14][15] Respirator use requires a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[3][15]
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This step-by-step protocol integrates PPE use into the entire workflow, creating a self-validating system of safety.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning work.[3][14]
-
Ensure the chemical fume hood is on, and the sash is at the appropriate working height.
-
Don the complete PPE ensemble: chemical splash goggles, nitrile gloves, and a buttoned lab coat.[14]
-
Clear the work area of any unnecessary items to minimize clutter and potential contamination.
-
-
Handling and Use:
-
Perform all weighing and transfers of the solid chemical within the fume hood.[14]
-
Use a spatula or other appropriate tool for transfers to minimize the generation of dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the chemical sealed when not in immediate use.
-
-
Cleanup:
-
Decontaminate the work surface with an appropriate solvent and wipe it down.
-
Dispose of all contaminated wipes and disposable gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Section 4: Emergency Protocols: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident.
Spill Response:
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the critical decision points and actions.
Caption: Workflow for responding to a chemical spill.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][16][17]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][16]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][16]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water. Seek immediate medical attention.[6]
Section 5: Waste Disposal
Proper disposal is a legal and ethical requirement to protect our environment.
-
Waste Segregation: this compound is a halogenated organic compound.[18] All waste containing this chemical, including contaminated solids, solutions, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[18][19][20][21][22] Do not mix with non-halogenated waste streams.[14][21]
-
Container and Labeling: Waste containers must be made of a compatible material, be in good condition, and have a tightly sealing cap.[20] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all contents.[14][19][20]
-
Disposal Procedure: Follow your institution's specific guidelines for hazardous waste pickup. Ensure containers are stored in a designated satellite accumulation area, typically within a secondary containment tray.[14][19]
By integrating these safety protocols into every aspect of your work with this compound, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. osha.gov [osha.gov]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. gloves.com [gloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. uah.edu [uah.edu]
- 14. benchchem.com [benchchem.com]
- 15. hazmatschool.com [hazmatschool.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
- 18. bucknell.edu [bucknell.edu]
- 19. benchchem.com [benchchem.com]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. campusoperations.temple.edu [campusoperations.temple.edu]
- 22. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
